4-cyclopentyl-1H-Pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-cyclopentyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-4-7(3-1)8-5-9-10-6-8/h5-7H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCWESDQKOJPRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70524006 | |
| Record name | 4-Cyclopentyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70524006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90253-22-8 | |
| Record name | 4-Cyclopentyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70524006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-cyclopentyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-cyclopentyl-1H-pyrazole. Due to the limited availability of specific experimental data for this exact molecule, this guide draws upon the well-established chemistry of the pyrazole core and data from closely related analogues.
Core Chemical Properties
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] This structure imparts a unique set of chemical properties, making it a valuable scaffold in medicinal chemistry.[3][4] Pyrazoles are generally stable compounds, resistant to oxidation and reduction, though they can be catalytically hydrogenated.[5]
Table 1: General Physicochemical Properties of the Pyrazole Core
| Property | Value/Description | Source |
| Molecular Formula | C₃H₄N₂ | [2] |
| Molecular Weight | 68.08 g/mol | [2] |
| Melting Point | 70 °C | [5] |
| Appearance | Colorless solid | [5] |
| Acidity/Basicity | Weak base (pKb ≈ 11.5) | [1] |
| Aromaticity | Aromatic due to 6 delocalized π-electrons | [1] |
| Tautomerism | Exhibits tautomerism, with the 1H-tautomer being the most common. | [5] |
Table 2: Predicted Properties of this compound
| Property | Predicted Value/Description |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol |
| LogP | Estimated between 2.8 and 3.5, indicating moderate lipophilicity.[6] |
| Solubility | Expected to have low aqueous solubility but good solubility in organic solvents. |
Synthesis of this compound
Experimental Protocol: Knorr Pyrazole Synthesis (General Procedure)
The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] To synthesize a 4-substituted pyrazole, a correspondingly substituted 1,3-dicarbonyl is required.
Materials:
-
A suitable 1,3-dicarbonyl precursor to introduce the cyclopentyl group at the 4-position.
-
Hydrazine hydrate
-
Ethanol or acetic acid as solvent
-
Hot plate with stirring capabilities
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottomed flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent like ethanol or glacial acetic acid.[7]
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0-1.2 equivalents) dropwise.[7] The reaction may be exothermic.
-
Reaction: Heat the mixture to reflux (typically around 100°C) and maintain for 1-2 hours, monitoring the reaction progress by TLC.[7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization or column chromatography on silica gel to yield the pure pyrazole derivative.[7]
Spectroscopic Characterization
The structure of pyrazole derivatives is typically confirmed using NMR and mass spectrometry.
Table 3: Expected NMR Spectral Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | ~7.2-7.8 | Singlet | Protons on the pyrazole ring. For a 4-substituted pyrazole, two singlets would be expected for the C3-H and C5-H protons. |
| ¹H NMR | ~1.2-2.5 | Multiplet | Protons of the cyclopentyl group.[6] |
| ¹³C NMR | ~100-140 | - | Carbons of the pyrazole ring. |
| ¹³C NMR | ~25-45 | - | Carbons of the cyclopentyl group. |
Mass Spectrometry:
The mass spectrum of pyrazoles typically shows a prominent molecular ion peak. Fragmentation patterns often involve the loss of HCN from the molecular ion.[8]
Biological Activity and Signaling Pathways
While there is no specific biological data for this compound, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds with a wide range of activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4][9]
Derivatives of the closely related 4-(cyclopentylmethyl)-1H-pyrazole have been shown to act as selective positive allosteric modulators of the M₄ muscarinic acetylcholine receptor (M₄ mAChR).[6] This suggests that this compound could potentially interact with G-protein coupled receptors (GPCRs).
Below is a generalized diagram illustrating a potential experimental workflow for the synthesis and characterization of this compound, and a hypothetical signaling pathway it might modulate based on its structural analogs.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. 4-(Cyclopentylmethyl)-1H-pyrazole (73123-53-2) for sale [vulcanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 4-cyclopentyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and the expected analytical characterization of 4-cyclopentyl-1H-pyrazole. Given the specificity of this compound, this guide outlines a representative synthetic protocol based on established pyrazole synthesis methodologies and provides estimated characterization data derived from closely related analogs.
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The pyrazole scaffold is a key component in numerous pharmaceuticals. The synthesis and characterization of novel pyrazole derivatives, such as this compound, are crucial for the discovery of new therapeutic agents.
Synthesis of this compound
A common and effective method for the synthesis of 4-substituted pyrazoles is the cyclocondensation reaction of a 1,3-dicarbonyl compound with hydrazine.[1][2] A plausible route to this compound involves the synthesis of a suitable cyclopentyl-substituted 1,3-dicarbonyl precursor, followed by its reaction with hydrazine hydrate.
A representative 1,3-dicarbonyl precursor for this synthesis is 3-cyclopentyl-2,4-pentanedione. Its synthesis can be achieved via a Claisen condensation reaction.[1][3]
Proposed Synthetic Pathway
The proposed two-step synthesis commences with the preparation of 3-cyclopentyl-2,4-pentanedione from ethyl cyclopentanecarboxylate and acetone, followed by the cyclization with hydrazine hydrate to yield the target compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-cyclopentyl-2,4-pentanedione (A Representative Precursor)
This protocol is based on the general principles of the Claisen condensation.[1][3]
| Parameter | Value |
| Reactants | Ethyl cyclopentanecarboxylate, Acetone, Sodium ethoxide |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Work-up | Acidic work-up (e.g., dilute HCl), followed by extraction with an organic solvent (e.g., ethyl acetate). |
| Purification | Distillation under reduced pressure or column chromatography. |
Detailed Methodology:
-
To a stirred solution of sodium ethoxide (1.1 equivalents) in dry toluene, a mixture of ethyl cyclopentanecarboxylate (1 equivalent) and dry acetone (1.2 equivalents) is added dropwise at room temperature.
-
The reaction mixture is then heated to reflux and maintained for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled to room temperature and poured into a mixture of ice and dilute hydrochloric acid to neutralize the excess base.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or silica gel column chromatography to afford 3-cyclopentyl-2,4-pentanedione.
Step 2: Synthesis of this compound
This protocol is based on the Knorr pyrazole synthesis.[1]
| Parameter | Value |
| Reactants | 3-cyclopentyl-2,4-pentanedione, Hydrazine hydrate |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Work-up | Removal of solvent under reduced pressure, followed by extraction. |
| Purification | Recrystallization or column chromatography. |
Detailed Methodology:
-
A solution of 3-cyclopentyl-2,4-pentanedione (1 equivalent) in ethanol is prepared in a round-bottom flask.
-
Hydrazine hydrate (1.1 equivalents) is added dropwise to the solution at room temperature.
-
The reaction mixture is then heated to reflux for 2-4 hours, with monitoring by TLC.
-
Upon completion, the ethanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude this compound is purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by silica gel column chromatography.
Characterization of this compound
As no direct experimental data for this compound is readily available, the following characterization data is estimated based on known data for other 4-alkyl-pyrazoles and general principles of spectroscopy.
Physical Properties (Estimated)
| Property | Value |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol |
| Appearance | Colorless to pale yellow solid or oil |
| Boiling Point | Estimated to be in the range of 220-240 °C |
Spectroscopic Data (Estimated)
¹H NMR Spectroscopy (Estimated)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | br s | 1H | N-H |
| ~7.5 - 7.7 | s | 2H | H-3, H-5 (pyrazole ring) |
| ~2.8 - 3.0 | m | 1H | C-H (cyclopentyl, methine) |
| ~1.5 - 1.9 | m | 8H | C-H (cyclopentyl, methylene) |
¹³C NMR Spectroscopy (Estimated)
| Chemical Shift (δ, ppm) | Assignment |
| ~135 - 138 | C-3, C-5 (pyrazole ring) |
| ~115 - 118 | C-4 (pyrazole ring) |
| ~35 - 38 | C-methine (cyclopentyl) |
| ~32 - 35 | C-methylene (cyclopentyl, adjacent to methine) |
| ~25 - 28 | C-methylene (cyclopentyl) |
Mass Spectrometry (Estimated)
| m/z | Interpretation |
| 136 | [M]⁺ (Molecular ion) |
| 108 | [M - N₂]⁺ |
| 95 | [M - C₃H₅]⁺ |
| 68 | [M - C₅H₉]⁺ |
| 41 | [C₃H₅]⁺ |
Infrared (IR) Spectroscopy (Estimated)
| Wavenumber (cm⁻¹) | Assignment |
| 3150 - 3300 | N-H stretching |
| 2850 - 2960 | C-H stretching (aliphatic) |
| ~1550 | C=N stretching |
| ~1450 | C-H bending (aliphatic) |
Characterization Workflow
A typical workflow for the characterization of a newly synthesized compound like this compound is outlined below.
References
4-Cyclopentyl-1H-pyrazole (CAS: 90253-22-8): A Technical Guide for Researchers
Introduction
4-Cyclopentyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a cyclopentyl group at the 4-position. This molecule serves as a valuable building block in medicinal chemistry and drug discovery, particularly in the burgeoning field of targeted protein degradation. Its structural motifs are found in a variety of biologically active compounds, highlighting its potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound for researchers, scientists, and drug development professionals.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 90253-22-8 | Commercial Suppliers |
| Molecular Formula | C₈H₁₂N₂ | Calculated |
| Molecular Weight | 136.19 g/mol | Calculated |
| Appearance | Likely a solid or oil at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | Inferred from pyrazole chemistry |
| Purity | Commercially available with purity typically ≥95% | Commercial Suppliers |
Synthesis of this compound
The synthesis of 4-substituted pyrazoles can be achieved through several established synthetic routes. A common and effective method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.
Proposed Synthetic Pathway: Knorr Pyrazole Synthesis
A plausible and widely used method for the synthesis of this compound is the Knorr pyrazole synthesis. This involves the reaction of a β-ketoaldehyde or a related precursor bearing a cyclopentyl group with hydrazine.
Experimental Protocol:
-
Preparation of the 1,3-Dicarbonyl Precursor: A suitable starting material would be a 1,3-dicarbonyl compound containing a cyclopentyl moiety at the 2-position, such as 2-(cyclopentylmethyl)-3-oxobutanal or a protected form thereof.
-
Cyclocondensation Reaction:
-
Dissolve the 1,3-dicarbonyl precursor (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.
-
Add hydrazine hydrate (1-1.2 equivalents) to the solution. The reaction can be catalyzed by the addition of a small amount of acid.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclization and subsequent dehydration to form the aromatic pyrazole ring.
-
-
Work-up and Purification:
-
Upon completion of the reaction (monitored by Thin Layer Chromatography), the solvent is removed under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
-
Synthesis Workflow Diagram
Spectroscopic Characterization (Predicted)
| Technique | Expected Features |
| ¹H NMR | - Signals corresponding to the pyrazole ring protons. - A multiplet for the methine proton of the cyclopentyl group attached to the pyrazole ring. - A series of multiplets for the methylene protons of the cyclopentyl ring. - A broad singlet for the N-H proton of the pyrazole ring. |
| ¹³C NMR | - Resonances for the carbon atoms of the pyrazole ring. - A signal for the methine carbon of the cyclopentyl group. - Signals for the methylene carbons of the cyclopentyl group. |
| IR Spectroscopy | - An N-H stretching band in the region of 3100-3300 cm⁻¹. - C-H stretching bands for the aromatic and aliphatic protons. - C=C and C=N stretching vibrations characteristic of the pyrazole ring. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 136.19. - Fragmentation patterns consistent with the loss of the cyclopentyl group and other fragments from the pyrazole ring. |
Biological Activity and Applications in Drug Discovery
Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The pyrazole scaffold is a key component in several approved drugs, such as the anti-inflammatory drug celecoxib.
Role as a Protein Degrader Building Block
A significant application of this compound is its use as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.
PROTAC Mechanism of Action
In the context of PROTACs, the this compound moiety can serve as a core scaffold or a linker element that connects the ligand binding to the target protein and the ligand binding to the E3 ligase. The cyclopentyl group can provide desirable physicochemical properties, such as improved cell permeability and metabolic stability, which are crucial for the efficacy of a PROTAC.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from the closely related 4-cyclopropyl-1H-pyrazole suggests that it should be handled with care in a well-ventilated area. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It may cause skin and eye irritation and may be harmful if swallowed.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward, albeit not specifically documented, synthesis and its utility in the construction of complex molecules like PROTACs make it an important tool for researchers. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
An In-Depth Technical Guide to the Physicochemical Properties of 4-Cyclopentyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclopentyl-1H-pyrazole is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a pyrazole ring substituted with a cyclopentyl group, imparts a unique combination of physicochemical properties that make it an attractive scaffold for the development of novel therapeutic agents. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The addition of a cyclopentyl group can influence key parameters such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its potential applications in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug design and development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The key physicochemical parameters for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | N/A |
| Molecular Weight | 136.19 g/mol | N/A |
| Melting Point | 84.5-85.0 °C | [1] |
| Boiling Point (Predicted) | 289.2 ± 9.0 °C | [1] |
| Density (Predicted) | 1.094 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 14.78 ± 0.50 | [1] |
| LogP (Estimated) | 2.8–3.5 (for 4-(cyclopentylmethyl)-1H-pyrazole) | [2] |
Note: Some of the data presented are predicted values and should be confirmed through experimental analysis. The LogP value is an estimation for a closely related analog and serves as an indicator of the lipophilicity of this compound.
Experimental Protocols
A plausible synthetic route for this compound could involve the reaction of a cyclopentyl-substituted 1,3-dicarbonyl compound with hydrazine. The following is a generalized experimental protocol that can be adapted and optimized for the specific synthesis of this compound.
General Synthesis Protocol for 4-Substituted Pyrazoles:
Reaction: Condensation of a β-dicarbonyl compound with hydrazine.
Materials:
-
Cyclopentyl-substituted 1,3-dicarbonyl precursor (e.g., 2-(cyclopentylmethyl)malondialdehyde or a protected equivalent)
-
Hydrazine hydrate or hydrazine hydrochloride
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (optional, e.g., a catalytic amount of mineral acid)
-
Sodium bicarbonate solution (for work-up)
-
Brine (for work-up)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the cyclopentyl-substituted 1,3-dicarbonyl precursor (1.0 equivalent) in a suitable solvent such as ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0-1.2 equivalents) dropwise at room temperature. If using hydrazine hydrochloride, a base such as triethylamine should be added to neutralize the salt.
-
Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Characterization: The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Potential Applications in Drug Development & Experimental Workflows
While specific biological data for this compound is not extensively published, the pyrazole scaffold is a cornerstone in medicinal chemistry. Derivatives of pyrazole have been shown to exhibit a wide array of pharmacological activities. Therefore, it is plausible that this compound could serve as a valuable building block or lead compound in various drug discovery programs.
A general experimental workflow for the initial biological evaluation of a novel compound like this compound would typically involve a series of in vitro assays to assess its potential therapeutic activity and to elucidate its mechanism of action.
Given the known activities of other pyrazole-containing molecules, one could hypothesize that this compound might interact with signaling pathways relevant to inflammation or cell proliferation. For instance, many pyrazole derivatives are known to be inhibitors of cyclooxygenase (COX) enzymes or various protein kinases. A hypothetical signaling pathway that could be investigated is presented below.
Conclusion
This compound represents a molecule of significant interest for researchers in the field of drug discovery. Its physicochemical profile suggests good potential for oral bioavailability and cell permeability, making it a promising starting point for the design of new therapeutic agents. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide provides a solid foundation of its known and predicted properties, along with a generalized, adaptable protocol for its synthesis. The provided diagrams for a potential experimental workflow and a hypothetical signaling pathway serve to illustrate the logical progression of research and the potential mechanisms of action that could be explored for this and related pyrazole derivatives. Further experimental investigation is warranted to fully elucidate the physicochemical properties and biological activities of this compound and to unlock its full potential in the development of novel pharmaceuticals.
References
4-cyclopentyl-1H-pyrazole molecular structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclopentyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a cyclopentyl group at the 4-position. The pyrazole moiety is a common scaffold in medicinal chemistry, known for its diverse biological activities. The addition of a cyclopentyl group can influence the molecule's lipophilicity and steric profile, potentially modulating its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the molecular structure, IUPAC nomenclature, and available technical data for this compound.
Molecular Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The structure consists of a five-membered aromatic heterocycle containing two adjacent nitrogen atoms (a pyrazole ring), with a cyclopentyl substituent attached to the carbon atom at the fourth position of the ring.
Molecular Properties
| Property | Value |
| Molecular Formula | C8H12N2[1][2] |
| Molecular Weight | 136.19 g/mol [1][2] |
| CAS Number | 90253-22-8[1][2][3][4][5] |
Physicochemical Properties
Spectroscopic Data
Specific spectroscopic data for this compound is not extensively reported. For analogous pyrazole derivatives, the following general characteristics are observed:
-
¹H NMR: Protons on the pyrazole ring typically appear in the aromatic region of the spectrum. The protons of the cyclopentyl group would be expected in the aliphatic region.
-
¹³C NMR: The carbon atoms of the pyrazole ring would resonate in the aromatic region, while the cyclopentyl carbons would appear in the aliphatic region.
-
Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the pyrazole ring and C-H stretching for both the aromatic ring and the aliphatic cyclopentyl group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the pyrazole and cyclopentyl moieties.
Experimental Protocols: Synthesis of 4-Substituted Pyrazoles
A specific, detailed experimental protocol for the synthesis of this compound is not available in peer-reviewed literature. However, general methods for the synthesis of 4-substituted pyrazoles can be adapted. One common approach involves the reaction of a 1,3-dicarbonyl compound with hydrazine or a hydrazine derivative. For the synthesis of a 4-alkyl-pyrazole, a multi-step synthesis is often required, which may involve the initial formation of a pyrazole ring followed by the introduction of the alkyl group at the 4-position via a cross-coupling reaction.
Molecular Structure Visualization
The following diagram illustrates the molecular structure of this compound.
Caption: Molecular structure of this compound.
References
The Ascendant Therapeutic Potential of 4-Cyclopentyl-1H-Pyrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Within this privileged class of heterocycles, derivatives featuring a cyclopentyl moiety at the 4-position are emerging as a promising chemotype with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and associated signaling pathways of 4-cyclopentyl-1H-pyrazole derivatives. We present a consolidated view of their activity as inhibitors of metalloproteases and modulators of G-protein coupled receptors, supported by quantitative data, detailed experimental protocols, and visual representations of relevant cellular mechanisms. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the exploration and advancement of this compelling class of compounds.
Introduction
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are integral components in a multitude of clinically approved drugs and investigational agents. Their synthetic tractability and ability to engage in diverse biological interactions have cemented their status as a "privileged scaffold" in drug discovery. The substitution pattern on the pyrazole ring dictates the pharmacological profile, and in recent years, the introduction of a cyclopentyl group at the 4-position has yielded compounds with noteworthy biological activities. This guide focuses specifically on the burgeoning class of this compound derivatives, highlighting their potential as modulators of key physiological and pathological processes.
Synthesis of the this compound Core
The construction of the this compound scaffold can be achieved through several synthetic strategies, primarily involving the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound bearing a cyclopentyl group.
A general synthetic approach is outlined below:
Caption: General synthetic route to 4-cyclopentyl-1H-pyrazoles.
One documented method for the synthesis of a precursor to certain this compound derivatives involves the N-alkylation of a pyrazole boronic ester with cyclopentylmethyl bromide. The resulting 1-(cyclopentylmethyl)-pyrazole boronic ester can then undergo Suzuki coupling reactions to introduce further diversity.[1]
Biological Activities and Quantitative Data
The this compound scaffold has been identified as a key pharmacophore in at least two distinct areas of therapeutic interest: metalloprotease inhibition and G-protein coupled receptor (GPCR) modulation.
Meprin α and Meprin β Inhibition
Meprins are zinc-dependent metalloproteases implicated in various physiological and pathological processes, including inflammation, fibrosis, and cancer.[2] A recent study identified a 3,5-disubstituted-4-hydroxymethyl-1H-pyrazole derivative bearing a cyclopentyl moiety at one of the aryl-substituting positions as a potent inhibitor of both meprin α and meprin β.
| Compound ID | R (Position 5) | Meprin α Ki (app) (nM) | Meprin β Ki (app) (nM) | Selectivity Factor (β/α) |
| 14c | Cyclopentyl | 24 | 110 | 4.6 |
Data extracted from literature.[2]
The cyclopentyl-containing derivative 14c exhibited potent, low nanomolar inhibition of meprin α and demonstrated a degree of selectivity over meprin β.[2] This finding suggests that the cyclopentyl group is well-tolerated within the active site of these enzymes and contributes favorably to the binding affinity.
M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulation
The M4 muscarinic acetylcholine receptor, a G-protein coupled receptor, is a key target for the treatment of neuropsychiatric disorders such as schizophrenia. Positive allosteric modulators (PAMs) of the M4 receptor offer a promising therapeutic strategy by enhancing the effect of the endogenous ligand, acetylcholine. A series of pyrazol-4-yl-pyridine derivatives have been investigated as M4 PAMs, with several analogs featuring a 1-(cyclopentylmethyl) substituent on the pyrazole ring.
| Compound ID | R1 (Pyridine) | R2 (Lactam) | M4 EC50 (nmol/L) |
| 8 | Me | H | 120 |
| 9 | CN | H | 33 |
| 10 | Me | Me | 87 |
| 11 | CN | Me | 39 |
| 12 | CN | CH2CH2F | 42 |
| 13 | CN | CH2CH2CH2F | 202 |
All compounds share a 1-(cyclopentylmethyl)-1H-pyrazol-4-yl core attached to a substituted pyridine lactam. Data extracted from literature.[1]
These compounds demonstrate that the 1-(cyclopentylmethyl)-1H-pyrazole moiety is a viable scaffold for the development of potent M4 PAMs, with EC50 values in the nanomolar range.[1]
Experimental Protocols
Meprin α and Meprin β Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of compounds against meprin α and meprin β.
Caption: Workflow for meprin inhibition assay.
Materials:
-
Recombinant human meprin α and meprin β
-
Assay buffer (e.g., 50 mM HEPES, 0.01% Brij-35, pH 7.5)
-
Test compounds and a known inhibitor (e.g., actinonin)
-
Fluorogenic substrate (e.g., Mca-YVADAPK-K(Dnp) for meprin α)
-
384-well solid bottom black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a 2x working solution of the meprin enzyme in assay buffer.
-
Add 5 µL of the 2x enzyme solution to the wells of a 384-well plate.
-
Add 75 nL of the test compounds at various concentrations or a control inhibitor.
-
Incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding 5 µL of a 2x solution of the fluorogenic substrate.
-
Immediately begin measuring the fluorescence intensity over time to determine the rate of substrate hydrolysis.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Ki value.[2][3]
M4 Positive Allosteric Modulator Calcium Mobilization Assay
This protocol describes a common method for evaluating the activity of M4 PAMs by measuring changes in intracellular calcium levels.
Caption: Workflow for M4 PAM calcium mobilization assay.
Materials:
-
Cell line stably expressing the human M4 muscarinic receptor
-
Cell culture medium and reagents
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer
-
Test compounds
-
Acetylcholine
-
Fluorescence imaging plate reader (e.g., FLEXstation)
Procedure:
-
Seed the M4 receptor-expressing cells into a multi-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with the test compounds at various concentrations for a defined period.
-
Add a submaximal (EC20) concentration of acetylcholine to stimulate the M4 receptor.
-
Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
Analyze the data to determine the EC50 of the test compounds in potentiating the acetylcholine response.
Signaling Pathways
M4 Muscarinic Acetylcholine Receptor Signaling
The M4 receptor is primarily coupled to the Gi/o family of G-proteins. Upon activation by acetylcholine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The βγ-subunits can also modulate other effectors, such as ion channels. Positive allosteric modulators, like the 1-(cyclopentylmethyl)-pyrazole derivatives, bind to a site on the receptor distinct from the acetylcholine binding site and enhance the receptor's response to acetylcholine, thereby potentiating this inhibitory signaling cascade.
Caption: Simplified M4 receptor signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. The demonstrated potent activity of its derivatives as both meprin inhibitors and M4 positive allosteric modulators highlights the diverse biological targets that can be engaged by this chemotype. The synthetic accessibility of these compounds allows for extensive structure-activity relationship (SAR) studies to further optimize their potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Expanding the biological screening of this compound derivatives against a wider range of targets, particularly kinases and other GPCRs, where pyrazoles have historically shown significant activity.
-
Conducting detailed SAR studies to elucidate the key structural features of the cyclopentyl group and other substituents that govern target affinity and selectivity.
-
Investigating the in vivo efficacy and safety of lead compounds in relevant animal models of disease.
References
- 1. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
discovery and history of pyrazole-based compounds
An In-depth Technical Guide to the Discovery and History of Pyrazole-Based Compounds
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. This guide delves into the historical milestones of pyrazole-based compounds, from their initial discovery to their evolution into highly specific and potent drugs. We will explore the key chemical syntheses, mechanisms of action, and the quantitative data that underscore their therapeutic importance, with a particular focus on their role as anti-inflammatory agents.
The Genesis of Pyrazoles: Discovery and Early Syntheses
The history of pyrazoles began in the late 19th century with the pioneering work of German chemist Ludwig Knorr. In 1883, while investigating derivatives of quinine, Knorr synthesized the first pyrazole derivative, 1-phenyl-2,3-dimethyl-5-pyrazolone, which was subsequently named Antipyrine. This discovery was a direct result of the condensation reaction between ethyl acetoacetate and phenylhydrazine. Antipyrine quickly found clinical application as an analgesic and antipyretic, marking the entry of pyrazole-based compounds into the pharmacopeia.
Following the success of Antipyrine, further research led to the development of other pyrazolone derivatives. Aminopyrine, a more potent analgesic, was synthesized in 1896. However, concerns over its toxicity, specifically agranulocytosis, later limited its use. Another significant early pyrazole was Phenylbutazone, introduced in 1949, which exhibited potent anti-inflammatory properties and was widely used for treating arthritis.
Key Historical Milestones
| Year | Compound/Discovery | Significance |
| 1883 | Antipyrine | First synthetic pyrazole-based drug; analgesic and antipyretic. |
| 1896 | Aminopyrine | A more potent analgesic derivative of Antipyrine. |
| 1949 | Phenylbutazone | A potent non-steroidal anti-inflammatory drug (NSAID) for arthritis. |
| 1951 | Sulfinpyrazone | A uricosuric agent used for treating gout. |
| 1998 | Celecoxib (Celebrex) | First selective COX-2 inhibitor for inflammation with reduced gastrointestinal side effects. |
Mechanism of Action: From Non-Selective COX Inhibition to COX-2 Selectivity
The primary mechanism of action for the early pyrazole-based anti-inflammatory drugs like Phenylbutazone is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. However, COX-1 is also constitutively expressed in various tissues, including the gastric mucosa, where it plays a protective role. The non-selective inhibition of COX-1 by early NSAIDs led to common side effects such as gastric ulcers and bleeding.
The quest for safer anti-inflammatory drugs spurred the development of selective COX-2 inhibitors. This new class of drugs was designed to selectively target the COX-2 enzyme, which is primarily upregulated at sites of inflammation, while sparing the protective COX-1. Celecoxib (Celebrex), approved in 1998, was the first selective COX-2 inhibitor to reach the market and is based on a diaryl-substituted pyrazole scaffold.
Experimental Protocols
Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (a precursor to Antipyrine)
A foundational method for the synthesis of the pyrazole core is the Knorr pyrazole synthesis. The following is a representative protocol for the synthesis of a key precursor to Antipyrine.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (0.1 mol) in ethanol (50 mL).
-
To this solution, add ethyl acetoacetate (0.1 mol) dropwise with constant stirring.
-
After the addition is complete, add a catalytic amount of glacial acetic acid (0.5 mL).
-
Heat the reaction mixture to reflux for 3 hours.
-
Allow the mixture to cool to room temperature, during which the product will precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 1-phenyl-3-methyl-5-pyrazolone.
Quantitative Data: COX Inhibition by Pyrazole-Based NSAIDs
The development of selective COX-2 inhibitors was driven by the need to minimize the gastrointestinal side effects associated with non-selective NSAIDs. The following table summarizes the in vitro inhibitory concentrations (IC50) of key pyrazole-based compounds against COX-1 and COX-2, illustrating the evolution of selectivity.
| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) | Selectivity Index (COX-1/COX-2) |
| Phenylbutazone | 10 | 25 | 0.4 |
| Celecoxib | 15 | 0.04 | 375 |
| Deracoxib | 3.8 | 0.08 | 47.5 |
| Mavacoxib | 1.8 | 0.09 | 20 |
Data are representative values compiled from various sources and may vary depending on the specific assay conditions.
Modern Perspectives and Future Directions
The pyrazole scaffold continues to be a privileged structure in drug discovery, extending far beyond anti-inflammatory agents. Pyrazole derivatives have been developed as potent and selective inhibitors of various kinases, such as cyclin-dependent kinases (CDKs) and Janus kinases (JAKs), which are implicated in cancer and autoimmune diseases. Furthermore, pyrazole-containing compounds have shown promise as antimicrobial, antiviral, and antidepressant agents. The versatility of the pyrazole ring system, its synthetic accessibility, and its ability to engage in a wide range of biological interactions ensure its continued importance in the development of new therapeutics.
An In-depth Technical Guide to 4-Cyclopentyl-1H-pyrazole Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its inherent stability, synthetic tractability, and ability to participate in various biological interactions make it a cornerstone of modern drug discovery.[3][4] This technical guide focuses on the 4-cyclopentyl-1H-pyrazole core, a specific substitution pattern that has garnered interest for its potential to confer desirable pharmacokinetic and pharmacodynamic properties. This document will provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of structural analogs and derivatives of this compound, with a particular focus on their roles as kinase inhibitors and modulators of G-protein coupled receptors.
The this compound Core: A Privileged Scaffold
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. The cyclopentyl group at the 4-position is a key feature, often introduced to enhance lipophilicity and optimize binding to hydrophobic pockets within target proteins. Structure-activity relationship (SAR) studies on various pyrazole-based kinase inhibitors have indicated that a cyclobutyl or cyclopentyl group at this position can be more optimal for biological activity compared to other substituents like hydrogen, methyl, or phenyl groups.[5]
Synthesis of this compound Analogs
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes for pyrazole formation. The most common methods involve the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[6][7]
General Synthetic Protocols
Protocol 1: Cyclocondensation of a β-Diketone with Hydrazine
A versatile method for constructing the pyrazole ring involves the reaction of a 1,3-diketone with hydrazine hydrate. To synthesize the this compound core, a key intermediate would be a 1,3-diketone bearing a cyclopentyl group at the 2-position.
-
Materials: 2-cyclopentyl-1,3-dicarbonyl compound, hydrazine hydrate, ethanol, glacial acetic acid (catalyst).
-
Procedure:
-
Dissolve the 2-cyclopentyl-1,3-dicarbonyl compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Protocol 2: From α,β-Unsaturated Ketones (Chalcones)
Chalcones, or α,β-unsaturated ketones, can serve as precursors to pyrazolines, which can then be oxidized to form pyrazoles.
-
Materials: Cyclopentyl-substituted chalcone, hydrazine hydrate, ethanol, oxidizing agent (e.g., bromine, air/DMSO).
-
Procedure:
-
Synthesize the required chalcone via a Claisen-Schmidt condensation of an appropriate ketone and aldehyde.[8]
-
Dissolve the chalcone (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol and reflux for 6-8 hours.
-
Monitor the formation of the intermediate pyrazoline by TLC.
-
After formation of the pyrazoline, introduce an oxidizing agent. For example, by heating in DMSO under an oxygen atmosphere, to afford the pyrazole.[6]
-
Purify the final product by column chromatography.
-
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Biological Activities and Therapeutic Targets
Analogs and derivatives of this compound have shown promise in modulating the activity of several important therapeutic targets.
Kinase Inhibition
Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[5] The pyrazole scaffold is a common feature in many kinase inhibitors.
Activin receptor-like kinase 5 (ALK5), also known as TGF-β type I receptor, is a key mediator in the transforming growth factor-β (TGF-β) signaling pathway. Overexpression of ALK5 is associated with fibrosis and cancer metastasis.[9] Pyrazole-based compounds have been developed as potent ALK5 inhibitors. While specific data on 4-cyclopentyl derivatives is not extensively published, the general pyrazole scaffold has proven effective.
Signaling Pathway
Caption: TGF-β/ALK5 signaling pathway and the point of inhibition.
Experimental Protocol: In Vitro ALK5 Kinase Assay
-
Objective: To determine the in vitro inhibitory activity of test compounds against ALK5.
-
Materials: Recombinant human ALK5, substrate (e.g., casein), ATP, test compounds, assay buffer, detection reagents.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compound, recombinant ALK5 enzyme, and the substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
-
Quantitative Data for Representative Pyrazole-based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cell-based IC50 (µM) | Reference |
| 12r | ALK5 | 1.2 | - | - | [9] |
| Compound 7 | Aurora A/B | 28.9 / 2.2 | U937, K562, A549, LoVo, HT29 | 5.1, 5.0, 0.49, 0.79, 0.38 | [5] |
| Compound 22 | CDK2/CycA | - | HCT116, A549, HeLa, MCF-7, HL-60 | 0.25, 0.32, 0.92, 0.21, 0.19 | [5] |
Note: Compound 12r is a pyrazole derivative, but not a 4-cyclopentyl analog. This data is presented to illustrate the potential potency of this class of compounds.
M4 Muscarinic Acetylcholine Receptor Modulation
The M4 muscarinic acetylcholine receptor is a G-protein coupled receptor that is a promising target for the treatment of neuropsychiatric disorders such as schizophrenia.[10][11] Positive allosteric modulators (PAMs) of the M4 receptor are of particular interest as they offer a more subtle and potentially safer way to enhance receptor function compared to direct agonists. Several pyrazole-containing compounds have been identified as M4 PAMs.
Signaling Pathway
Caption: M4 muscarinic receptor signaling and positive allosteric modulation.
Experimental Protocol: M4 Receptor Calcium Mobilization Assay
-
Objective: To identify and characterize positive allosteric modulators of the M4 receptor.
-
Materials: Cell line stably expressing the human M4 receptor (e.g., CHO or HEK293 cells), acetylcholine (ACh), test compounds, calcium-sensitive fluorescent dye (e.g., Fluo-4), assay buffer.
-
Procedure:
-
Plate the M4-expressing cells in a 96-well plate and load with the calcium-sensitive dye.
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds to the cells and incubate for a short period.
-
Add a sub-maximal concentration (EC20) of acetylcholine to stimulate the receptor.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
PAMs will potentiate the response to the EC20 concentration of ACh.
-
Determine the EC50 of the PAM's potentiation effect.
-
Quantitative Data for Representative M4 PAMs
| Compound | M4 EC50 (nM) | Fold Shift | Reference |
| VU10010 | ~400 | 47 | [11] |
| LY2033298 | - | High | [10] |
Note: These compounds are known M4 PAMs, and while not necessarily this compound derivatives, they highlight the potential for pyrazole-containing molecules in this area.
Antimicrobial and Anti-inflammatory Activity
Pyrazole derivatives have a long history of investigation for their antimicrobial and anti-inflammatory properties.[12] The mechanism of their anti-inflammatory action is often attributed to the inhibition of cyclooxygenase (COX) enzymes.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against various microbial strains.
-
Materials: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria), test compounds, 96-well microtiter plates, standard antimicrobial agent (e.g., ciprofloxacin).
-
Procedure:
-
Prepare serial dilutions of the test compounds in the broth medium in the wells of a microtiter plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Experimental Workflow for Anti-inflammatory Assay
Caption: Workflow for a common in vivo anti-inflammatory assay.
Quantitative Data for Representative Antimicrobial Pyrazole Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Compound 3 | Escherichia coli | 0.25 | [12] |
| Compound 4 | Streptococcus epidermidis | 0.25 | [12] |
| Compound 2 | Aspergillus niger | 1 | [12] |
Note: These compounds are pyrazole derivatives, but not specifically 4-cyclopentyl analogs.
Structure-Activity Relationships (SAR)
While a comprehensive SAR for this compound derivatives is not extensively documented in publicly available literature, some general principles can be inferred from broader studies on pyrazole-based compounds:
-
N1-Substitution: The substituent on the N1 position of the pyrazole ring is crucial for directing the molecule to its target and for modulating its pharmacokinetic properties. Small alkyl groups, aryl groups, and more complex heterocyclic systems have all been successfully employed.
-
C3 and C5-Substitutions: The groups at the C3 and C5 positions are key for establishing interactions with the target protein, such as hydrogen bonding and hydrophobic interactions. The nature of these substituents largely determines the biological target and potency.
-
C4-Cyclopentyl Group: As previously mentioned, the cyclopentyl group at the C4 position is thought to enhance binding to hydrophobic pockets and can improve metabolic stability. Variations in the size and nature of this cycloalkyl group could be a fruitful area for optimization.
Conclusion and Future Directions
The this compound core represents a promising starting point for the design of novel therapeutic agents. Its derivatives have the potential to modulate key biological targets, including kinases and GPCRs, and may also possess valuable antimicrobial and anti-inflammatory properties. Future research in this area should focus on:
-
The synthesis and biological evaluation of a diverse library of this compound analogs to establish a detailed SAR.
-
In-depth investigation of the mechanisms of action for the most potent compounds.
-
Optimization of the pharmacokinetic profiles of lead compounds to improve their drug-like properties.
-
Exploration of a wider range of therapeutic targets for this promising scaffold.
This technical guide provides a foundation for researchers and drug development professionals to further explore the potential of this compound and its derivatives in the quest for new and improved medicines.
References
- 1. ivychem.com [ivychem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M4 Positive Allosteric Modulators for the Treatment of Schizophrenia - Carrie Jones [grantome.com]
- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Cyclopentyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 4-cyclopentyl-1H-pyrazole (CAS No. 90253-22-8). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the established spectroscopic characteristics of the pyrazole moiety and the cyclopentyl substituent. It also outlines standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the synthesis and characterization of novel chemical entities in drug discovery and development.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from the analysis of the individual components of the molecule and data from closely related structures.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~12.5 | br s | 1H | N-H | Chemical shift can be highly variable depending on concentration and solvent. |
| ~7.5 | s | 2H | H-3, H-5 | Due to tautomerism, the protons at positions 3 and 5 are expected to be equivalent. |
| ~2.9 | p | 1H | CH (cyclopentyl) | Methine proton of the cyclopentyl group. |
| ~1.8-1.9 | m | 2H | CH₂ (cyclopentyl) | |
| ~1.6-1.7 | m | 2H | CH₂ (cyclopentyl) | |
| ~1.5-1.6 | m | 4H | CH₂ (cyclopentyl) |
Note: Predicted chemical shifts are based on the known spectrum of pyrazole and typical shifts for a cyclopentyl group.[1][2]
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~135 | C-3, C-5 | Due to tautomerism, the carbons at positions 3 and 5 are expected to be equivalent. |
| ~120 | C-4 | Carbon bearing the cyclopentyl group. |
| ~35 | CH (cyclopentyl) | Methine carbon of the cyclopentyl group. |
| ~33 | CH₂ (cyclopentyl) | |
| ~25 | CH₂ (cyclopentyl) |
Note: Predicted chemical shifts are based on known data for pyrazole and its derivatives, as well as cyclopentane.[3][4][5][6]
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3150-3100 | Medium, Broad | N-H stretch |
| 3050-3000 | Weak | C-H stretch (aromatic) |
| 2950-2850 | Strong | C-H stretch (aliphatic) |
| ~1550 | Medium | C=N stretch |
| ~1480 | Medium | C=C stretch |
| ~1450 | Medium | CH₂ bend (cyclopentyl) |
Note: Predicted absorption frequencies are based on the characteristic vibrations of pyrazole and cyclopentyl functional groups.[7][8][9][10]
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 136 | High | [M]⁺ (Molecular Ion) |
| 108 | Medium | [M - C₂H₄]⁺ |
| 95 | Medium | [M - C₃H₅]⁺ |
| 68 | High | [Pyrazole]⁺ |
| 67 | Medium | [Cyclopentyl]⁺ |
Note: The fragmentation pattern is predicted based on the general fragmentation of pyrazoles and alkyl-substituted aromatic compounds.[11][12][13]
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon skeleton of the molecule.
Instrumentation: A 500 MHz NMR spectrometer.[14]
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[15]
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1 second.[16]
-
Collect 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.[17]
-
Use a 45° pulse angle and a relaxation delay of 2 seconds.
-
Collect 1024 scans.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential window function and Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[18][19]
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[20]
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.[21]
-
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented as a plot of transmittance versus wavenumber.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.[22][23]
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with electrons at a standard energy of 70 eV to induce ionization and fragmentation.[24][25][26]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. Pyrazole(288-13-1) 1H NMR [m.chemicalbook.com]
- 2. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Pyrazole(288-13-1) 13C NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Pyrazole(288-13-1) IR Spectrum [m.chemicalbook.com]
- 10. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1H-Pyrazole [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]
- 16. sites.bu.edu [sites.bu.edu]
- 17. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 18. agilent.com [agilent.com]
- 19. mt.com [mt.com]
- 20. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 23. Electron ionization - Wikipedia [en.wikipedia.org]
- 24. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 25. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 26. rroij.com [rroij.com]
A Technical Guide to the Theoretical and Computational Study of 4-Cyclopentyl-1H-pyrazole
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Marketed drugs containing the pyrazole core, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, demonstrate the therapeutic potential of this chemical moiety.[1][2] The unique physicochemical properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in drug design.[4] 4-Cyclopentyl-1H-pyrazole is a representative member of this class, and while specific experimental and theoretical studies on this exact molecule are not prevalent in public literature, this guide outlines the established computational methodologies used for pyrazole derivatives, providing a framework for its theoretical investigation.
Theoretical studies, particularly quantum chemical calculations and molecular modeling, are powerful tools for elucidating the structural, electronic, and pharmacokinetic properties of molecules like this compound before undertaking extensive experimental synthesis and testing.[5][6] These in silico methods offer valuable insights into molecular behavior, reactivity, and potential interactions with biological targets, thereby accelerating the drug discovery process.[5]
Core Theoretical Methodologies and Protocols
The computational investigation of a pyrazole derivative typically follows a multi-step workflow, starting from the fundamental quantum mechanical characterization to the prediction of its behavior in a biological system.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and geometry of molecules.[5][7] These calculations are foundational for understanding a molecule's stability, reactivity, and spectroscopic properties.
Experimental Protocol (Computational):
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Initial Structure: The 3D structure of this compound is first built using a molecular editor like GaussView or Avogadro.
-
Geometry Optimization: The initial structure is optimized to find its most stable conformation (lowest energy state). This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set such as 6-31G(d) or a more extensive one like 6-311++G(d,p) for higher accuracy.[7][8][9]
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the molecule's infrared (IR) spectrum.[5][7]
-
Property Calculation: Single-point energy calculations on the optimized geometry are used to determine various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the dipole moment.[5][8]
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[10] This technique is crucial for identifying potential biological targets and understanding the molecular basis of a drug's activity. For a pyrazole derivative, targets could include enzymes like Cyclooxygenase-2 (COX-2) or various kinases.[5][10]
Experimental Protocol (Computational):
-
Software: AutoDock, Schrödinger Maestro, MOE, or similar docking software.[8][11]
-
Target Preparation: An X-ray crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The DFT-optimized structure of this compound is prepared by assigning charges and defining rotatable bonds.
-
Grid Generation: A binding site (or "grid box") is defined on the target protein, usually centered on the active site occupied by a known inhibitor.
-
Docking Simulation: The software systematically samples different conformations and orientations of the ligand within the defined binding site, scoring each pose based on a force field. The lowest energy poses are considered the most probable binding modes.
-
Analysis: The results are analyzed to determine the binding energy (a measure of binding affinity) and to visualize the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.[12]
ADME (Absorption, Distribution, Metabolism, and Excretion) properties determine the pharmacokinetic profile of a potential drug. Predicting these properties early can prevent costly failures in later stages of drug development.
Experimental Protocol (Computational):
-
Software: SwissADME, QikProp, or other predictive modeling tools.[13]
-
Input: The simplified molecular-input line-entry system (SMILES) or 3D structure of this compound is submitted to the server/software.
-
Analysis: The software calculates various physicochemical descriptors and predicts ADME properties. A key component of this analysis is the evaluation of "druglikeness" based on established rules, such as Lipinski's Rule of Five, which predicts oral bioavailability.[14]
Anticipated Data Presentation
Theoretical studies of this compound would yield quantitative data that is best summarized in tables for comparative analysis.
Table 1: Calculated Quantum Chemical Properties (Illustrative) Data derived from DFT calculations at the B3LYP/6-31G(d) level.
| Parameter | Calculated Value | Implication |
| Total Energy | Value in Hartrees | Molecular stability |
| HOMO Energy | Value in eV | Electron-donating ability |
| LUMO Energy | Value in eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Value in eV | Chemical reactivity and stability[8] |
| Dipole Moment | Value in Debye | Molecular polarity, solubility |
| Global Hardness (η) | Value in eV | Resistance to deformation of electron cloud |
| Global Softness (S) | Value in eV⁻¹ | Inverse of hardness[8] |
Table 2: Predicted ADME and Druglikeness Properties (Illustrative) Based on Lipinski's Rule of Five and other common descriptors.
| Property | Predicted Value | Lipinski's Rule | Compliance |
| Molecular Weight | 152.22 g/mol | ≤ 500 | Yes |
| LogP (Lipophilicity) | Calculated Value | ≤ 5 | Predicted |
| H-bond Donors | 1 | ≤ 5 | Yes |
| H-bond Acceptors | 2 | ≤ 10 | Yes |
| Topological Polar Surface Area (TPSA) | Calculated Value Ų | ≤ 140 Ų | Predicted |
| Gastrointestinal (GI) Absorption | High/Low | N/A | Predicted |
Table 3: Hypothetical Molecular Docking Results against a Kinase Target (Illustrative)
| Parameter | Result |
| Binding Energy | -Value in kcal/mol |
| Key Interacting Residues | e.g., Ala807, Leu881 |
| Types of Interaction | Hydrogen bond with backbone NH of Ala807; Hydrophobic interaction with Leu881 |
Logical Relationships and Data Interpretation
The data generated from these computational methods are interconnected and provide a holistic view of the molecule's potential as a drug candidate.
Conclusion
While specific published data for this compound is scarce, a robust and well-established theoretical framework exists for its comprehensive computational analysis. By employing a combination of Density Functional Theory, molecular docking, and ADME predictions, researchers can thoroughly characterize its electronic structure, identify potential biological targets, and evaluate its druglikeness. This in silico approach provides a critical foundation for guiding further experimental work, ultimately streamlining the process of discovering new pyrazole-based therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. new.zodml.org [new.zodml.org]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis and evaluation of pyrazole bearing α-aminophosphonate derivatives as potential acetylcholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. allsubjectjournal.com [allsubjectjournal.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of 4-Cyclopentyl-1H-pyrazole Analogs as M4 Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and pharmacological evaluation of 4-cyclopentyl-1H-pyrazole analogs, a promising class of molecules targeting the M4 muscarinic acetylcholine receptor (M4 mAChR). The M4 receptor is a G protein-coupled receptor (GPCR) implicated in various neurological and psychiatric disorders, making it a key target for therapeutic intervention. The following sections detail the synthetic route to these analogs, protocols for their evaluation in functional cell-based assays, and a summary of their pharmacological properties.
M4 Receptor Signaling Pathways
The M4 muscarinic acetylcholine receptor primarily couples to the Gαi/o signaling pathway.[1] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] For the purpose of high-throughput screening, M4 receptors can be expressed in cell lines co-expressing a chimeric G-protein, such as Gαqi5, which redirects the signaling through the Gαq pathway. This enables the measurement of receptor activation via a calcium mobilization assay, where an increase in intracellular calcium concentration ([Ca²⁺]i) is detected.[1]
References
Application Notes and Protocols for 4-cyclopentyl-1H-pyrazole in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-cyclopentyl-1H-pyrazole and its derivatives have emerged as significant positive allosteric modulators (PAMs) of the M₄ muscarinic acetylcholine receptor (M₄ mAChR). As a Gᵢ/ₒ-protein coupled receptor (GPCR), the M₄ receptor plays a crucial role in regulating cholinergic neurotransmission. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway is a key target for therapeutic intervention in various neurological and psychiatric disorders.[1]
These application notes provide detailed protocols for utilizing this compound and its analogs in relevant in vitro assays to characterize their potency, efficacy, and mechanism of action as M₄ mAChR PAMs.
M₄ Muscarinic Acetylcholine Receptor Signaling Pathway
The canonical signaling pathway of the M₄ muscarinic acetylcholine receptor involves coupling to inhibitory G-proteins (Gᵢ/ₒ). Upon agonist binding, the activated G-protein inhibits adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cAMP. Positive allosteric modulators of the M₄ receptor do not activate the receptor directly but enhance the response of the receptor to the endogenous agonist, acetylcholine (ACh).
Key In Vitro Assays
The primary in vitro assay for characterizing M₄ mAChR PAMs is the measurement of intracellular cAMP levels. Due to the inhibitory nature of the Gᵢ-protein coupling, a decrease in cAMP concentration is the expected readout upon receptor activation. To facilitate the measurement of this decrease, adenylyl cyclase is often stimulated with forskolin to generate a measurable basal cAMP level.
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This assay is a competitive immunoassay that measures cAMP levels in a high-throughput format. It utilizes fluorescence resonance energy transfer (FRET) between a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor). Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody, leading to a decrease in the FRET signal.[2][3][4][5]
Experimental Workflow:
Detailed Protocol:
Materials:
-
CHO-K1 or HEK-293 cells stably expressing the human M₄ mAChR.
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX).
-
This compound and reference PAMs.
-
Acetylcholine (ACh).
-
Forskolin.
-
HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer).
-
384-well white, low-volume assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Culture: Culture the M₄-expressing cells according to standard protocols.
-
Cell Preparation: On the day of the assay, harvest the cells and resuspend them in stimulation buffer to the desired density (determined empirically, typically 1,000-5,000 cells/well).
-
Compound Plating: Prepare serial dilutions of this compound in stimulation buffer.
-
Cell Plating: Dispense the cell suspension into the 384-well plate.
-
PAM Addition: Add the diluted this compound or reference compounds to the appropriate wells.
-
Agonist and Forskolin Addition: Prepare a solution of ACh (at a concentration that gives 20% of the maximal response, EC₂₀) and forskolin (e.g., 1 µM final concentration) in stimulation buffer. Add this solution to the wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Add the HTRF detection reagents (d2-labeled cAMP and Eu-cryptate labeled anti-cAMP antibody) according to the manufacturer's protocol.
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Generate a cAMP standard curve.
-
Convert the HTRF ratios to cAMP concentrations.
-
Plot the cAMP concentration against the log of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀.
-
To determine the fold shift, perform a full ACh dose-response curve in the presence and absence of a fixed concentration of the PAM. The fold shift is the ratio of the ACh EC₅₀ in the absence of the PAM to the EC₅₀ in the presence of the PAM.
-
Data Presentation
The following tables summarize representative data for known M₄ mAChR PAMs, which can be used as a benchmark for evaluating this compound and its derivatives.
Table 1: Potency of Representative M₄ PAMs in a cAMP Assay
| Compound | Cell Line | Assay Type | Agonist (Concentration) | EC₅₀ (nM) | % ACh Max Response | Reference |
| VU0467154 | CHO-hM4 | Calcium Mobilization | ACh (EC₂₀) | 17.7 | 68% | [6] |
| VU0152100 | CHO-hM4 | Calcium Mobilization | ACh (EC₂₀) | 257 | 69% | [6] |
| LY2033298 | CHO-hM4 | Calcium Mobilization | ACh (EC₂₀) | 646 | 67% | [6] |
| ML173 | CHO-hM4 | Calcium Mobilization | ACh (EC₂₀) | 95 | N/A | [7] |
Note: While calcium mobilization is a different readout, it is often coupled to Gᵢ/ₒ-GPCRs in recombinant cell lines through the co-expression of a promiscuous G-protein like Gα15/16. The potency values are representative of PAM activity.
Table 2: Fold Shift in Acetylcholine Potency by Representative M₄ PAMs
| Compound | Concentration | Fold Shift in ACh EC₅₀ | Reference |
| VU0467154 | 1 µM | ~62-fold | [6] |
| VU0152100 | 30 µM | ~60-fold | [6] |
| ML173 | N/A | 60-fold (human M₄) | [7] |
| CID 714286 | N/A | 47-fold (rat M₄) | [7] |
Conclusion
The provided application notes and protocols offer a comprehensive guide for the in vitro characterization of this compound and its analogs as positive allosteric modulators of the M₄ muscarinic acetylcholine receptor. The HTRF cAMP assay is a robust and high-throughput method to determine the potency and efficacy of these compounds. By following these detailed methodologies, researchers can effectively advance the understanding and development of novel M₄ PAMs for potential therapeutic applications.
References
- 1. Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 6. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterization of 4-cyclopentyl-1H-pyrazole as a Putative Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positive allosteric modulators (PAMs) offer a sophisticated approach to modulating the activity of G-protein coupled receptors (GPCRs) with greater subtype selectivity and a more nuanced physiological effect compared to traditional orthosteric ligands.[1] The pyrazole scaffold has emerged as a promising chemical starting point for the discovery of novel PAMs.[2] This document provides a comprehensive set of application notes and protocols for the characterization of 4-cyclopentyl-1H-pyrazole, a novel pyrazole derivative, as a putative positive allosteric modulator.
While specific data for this compound is not yet publicly available, this guide is designed to provide researchers with the necessary framework and methodologies to investigate its potential allosteric modulatory effects. The protocols and data presented herein are based on established assays for characterizing PAMs, particularly those targeting the M4 muscarinic acetylcholine receptor (M4 mAChR), a GPCR where pyrazole-based PAMs have shown significant promise.[3][4]
Mechanism of Positive Allosteric Modulation
Allosteric modulators bind to a site on the receptor that is distinct from the binding site of the endogenous ligand (the orthosteric site).[1] A positive allosteric modulator enhances the receptor's response to the orthosteric agonist by increasing its affinity, efficacy, or both, without directly activating the receptor on its own.[1] This mechanism can lead to a more controlled and physiologically relevant potentiation of the natural signaling pathway.
Caption: GPCR signaling pathway modulated by a positive allosteric modulator.
Data Presentation: In Vitro Pharmacological Profile of this compound
The following tables summarize hypothetical quantitative data for this compound, consistent with its characterization as a selective M4 mAChR PAM.
Table 1: Radioligand Binding Affinity
| Radioligand | Receptor Target | Test Compound | Ki (nM) | Fold Selectivity vs. M4 |
| [³H]-NMS | M1 mAChR | This compound | >10,000 | - |
| [³H]-AF-DX 384 | M2 mAChR | This compound | >10,000 | - |
| [³H]-4-DAMP | M3 mAChR | This compound | >10,000 | - |
| [³H]-pirenzepine | M4 mAChR | This compound | 850 | 1 |
| [³H]-NMS | M5 mAChR | This compound | >10,000 | - |
Table 2: Functional Potency and Efficacy in a cAMP Assay
| Receptor Target | Agonist | Test Compound Concentration | EC50 of Agonist (nM) | Fold Potentiation |
| M4 mAChR | Acetylcholine | 0 (vehicle) | 120 | 1 |
| M4 mAChR | Acetylcholine | 1 µM | 30 | 4 |
| M4 mAChR | Acetylcholine | 10 µM | 10 | 12 |
Table 3: β-Arrestin Recruitment Assay
| Receptor Target | Agonist | Test Compound Concentration | EC50 of Agonist (nM) | Emax (% of Agonist Alone) |
| M4 mAChR | Acetylcholine | 0 (vehicle) | 250 | 100 |
| M4 mAChR | Acetylcholine | 10 µM | 50 | 110 |
Experimental Protocols
The following are detailed protocols for the key experiments required to characterize this compound as a positive allosteric modulator.
Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity and selectivity of this compound for muscarinic receptor subtypes.
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 mAChRs.
-
Radioligands: [³H]-N-methylscopolamine ([³H]-NMS), [³H]-AF-DX 384, [³H]-4-DAMP, [³H]-pirenzepine.
-
This compound stock solution in DMSO.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Thaw cell membranes on ice and dilute to the desired concentration in assay buffer.
-
In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Add the diluted cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ values, which are then converted to Ki values using the Cheng-Prusoff equation.
Protocol 2: Functional cAMP Assay
Objective: To assess the ability of this compound to potentiate the agonist-induced inhibition of cAMP production mediated by the Gi-coupled M4 mAChR.[5]
Caption: Workflow for a functional cAMP assay to detect PAM activity.
Materials:
-
CHO or HEK293 cells stably expressing the human M4 mAChR.
-
Cell culture medium and supplements.
-
This compound stock solution in DMSO.
-
Acetylcholine (ACh) stock solution.
-
Forskolin.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or similar).
-
384-well white opaque assay plates.
Procedure:
-
Seed the cells into 384-well plates and incubate overnight.
-
The next day, replace the culture medium with assay buffer.
-
Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes.
-
Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) along with a range of concentrations of acetylcholine.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Plot the agonist dose-response curves in the absence and presence of the test compound to determine the EC₅₀ values and the fold potentiation.
Protocol 3: β-Arrestin Recruitment Assay
Objective: To determine if this compound modulates agonist-induced β-arrestin recruitment to the M4 mAChR, providing insight into potential signaling bias.[6]
Caption: Workflow for a β-arrestin recruitment assay.
Materials:
-
A cell line engineered for β-arrestin recruitment assays, such as the PathHunter® β-arrestin cell line co-expressing the M4 mAChR.
-
Cell culture medium and supplements.
-
This compound stock solution in DMSO.
-
Acetylcholine (ACh) stock solution.
-
Assay buffer.
-
Detection reagents specific to the assay technology (e.g., chemiluminescent substrate).
-
384-well white opaque assay plates.
-
A luminometer.
Procedure:
-
Seed the β-arrestin recruitment assay cells into 384-well plates and incubate overnight.
-
Remove the culture medium and add assay buffer.
-
Add varying concentrations of this compound and pre-incubate for 15-30 minutes.
-
Add a range of concentrations of acetylcholine to the wells.
-
Incubate the plate for 60-90 minutes at 37°C.
-
Equilibrate the plate to room temperature.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes.
-
Measure the luminescence signal using a plate reader.
-
Analyze the data by plotting agonist dose-response curves in the presence and absence of the test compound to determine changes in EC₅₀ and Emax.
Conclusion
The protocols and frameworks provided in this document offer a robust starting point for the comprehensive characterization of this compound as a potential positive allosteric modulator. By systematically evaluating its binding affinity, functional potentiation, and effects on downstream signaling pathways, researchers can elucidate its pharmacological profile and determine its potential as a novel therapeutic agent or a valuable tool for studying GPCR biology.
References
- 1. GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining allosteric modulator mechanism of action: integration of radioligand binding and functional assay data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A bioluminescent and homogeneous assay for monitoring GPCR-mediated cAMP modulation and PDE activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-Cyclopentyl-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis, characterization, and biological evaluation of 4-cyclopentyl-1H-pyrazole derivatives. These compounds are of interest in medicinal chemistry due to the established pharmacological importance of the pyrazole scaffold.[1]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be efficiently achieved through a two-step process: (1) a Claisen condensation to form the 1,3-dicarbonyl precursor, followed by (2) a Knorr pyrazole synthesis via cyclocondensation with hydrazine.
Step 1: Synthesis of 1-Cyclopentyl-1,3-butanedione (Precursor)
This protocol outlines the synthesis of the key 1,3-dicarbonyl intermediate, 1-cyclopentyl-1,3-butanedione, via a Claisen condensation reaction.[2][3]
Protocol 1: Synthesis of 1-Cyclopentyl-1,3-butanedione
Materials:
-
Ethyl cyclopentanecarboxylate
-
Acetone
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol (50 mL) under a nitrogen atmosphere.
-
Addition of Reactants: To the stirred solution, add ethyl cyclopentanecarboxylate (1.0 eq) followed by the dropwise addition of acetone (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TTC).
-
Quenching and Neutralization: After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold 1 M hydrochloric acid to neutralize the base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (50 mL), water (50 mL), and saturated brine solution (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 1-cyclopentyl-1,3-butanedione.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Synthesis of 4-Cyclopentyl-3-methyl-1H-pyrazole
This protocol describes the cyclocondensation of the synthesized 1-cyclopentyl-1,3-butanedione with hydrazine hydrate to form the final pyrazole product.[4]
Protocol 2: Knorr Pyrazole Synthesis
Materials:
-
1-Cyclopentyl-1,3-butanedione
-
Hydrazine hydrate (80%)
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate solution (5%)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-cyclopentyl-1,3-butanedione (1.0 eq) in ethanol (30 mL).
-
Addition of Hydrazine: Add glacial acetic acid (catalytic amount) to the solution, followed by the dropwise addition of hydrazine hydrate (1.1 eq).
-
Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture and neutralize with a 5% sodium bicarbonate solution.
-
Extraction: Extract the product with ethyl acetate (3 x 40 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Characterization of 4-Cyclopentyl-3-methyl-1H-pyrazole
The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.
Protocol 3: Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Expected signals would include a singlet for the pyrazole CH, a singlet for the methyl group, multiplets for the cyclopentyl protons, and a broad singlet for the N-H proton.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Determine the molecular weight of the compound using a suitable ionization technique (e.g., ESI, GC-MS) to confirm the expected mass-to-charge ratio (m/z).
-
Melting Point (MP): Determine the melting point of the purified solid product. A sharp melting point range is indicative of high purity.
Biological Evaluation: Kinase Inhibition Assay
Pyrazole derivatives are known to exhibit kinase inhibitory activity, which is relevant for anticancer drug development.[5][6][7][8][9] This protocol provides a general method for evaluating the in vitro kinase inhibitory potential of the synthesized this compound derivatives.
Protocol 4: In Vitro Kinase Inhibition Assay (e.g., Aurora Kinase A)
Materials:
-
Recombinant human Aurora Kinase A
-
ATP (Adenosine triphosphate)
-
Suitable kinase substrate (e.g., a fluorescently labeled peptide)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Synthesized this compound derivatives (dissolved in DMSO)
-
Positive control inhibitor (e.g., a known Aurora Kinase A inhibitor)
-
96-well microtiter plates
-
Plate reader capable of detecting fluorescence or luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
Assay Setup: To the wells of a 96-well plate, add the kinase assay buffer.
-
Addition of Compounds: Add the diluted test compounds and controls to the respective wells. Include a "no inhibitor" control (DMSO only).
-
Enzyme Addition: Add the diluted Aurora Kinase A to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction (if necessary, depending on the assay kit) and measure the signal (e.g., fluorescence) using a plate reader. The signal intensity will be inversely proportional to the kinase activity.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
-
Data Presentation
The following tables summarize the expected yields for the synthesis and representative biological activity data for a series of hypothetical this compound derivatives.
Table 1: Synthesis Yields
| Compound ID | Precursor (1,3-Diketone) Yield (%) | Final Pyrazole Yield (%) |
| CP-PYR-01 | 75 | 85 |
| CP-PYR-02 | 72 | 82 |
| CP-PYR-03 | 78 | 88 |
Table 2: In Vitro Kinase Inhibition Data
| Compound ID | Target Kinase | IC₅₀ (µM) |
| CP-PYR-01 | Aurora Kinase A | 8.5 |
| CP-PYR-02 | Aurora Kinase B | 12.3 |
| CP-PYR-03 | VEGFR2 | 5.2 |
| Control Drug | Aurora Kinase A | 0.1 |
Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic pathway for this compound derivatives.
Diagram 2: Kinase Inhibition Signaling Pathway
Caption: Mechanism of action for a kinase inhibitor.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Cyclopentyl-1H-pyrazole in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 4-cyclopentyl-1H-pyrazole moiety is a significant pharmacophore in modern medicinal chemistry, most notably as a core structural component of the Janus kinase (JAK) inhibitor, Ruxolitinib. This scaffold's favorable physicochemical properties, including its lipophilicity and ability to engage in key hydrogen bonding interactions, make it a valuable building block in the design of targeted therapies. These application notes provide a comprehensive overview of the utility of this compound in drug discovery, focusing on its application in the development of kinase inhibitors. Detailed protocols for the synthesis of a key intermediate and a relevant biological assay are also provided.
Therapeutic Applications of this compound Derivatives
The primary therapeutic application of compounds containing the this compound scaffold is in the treatment of myeloproliferative neoplasms (MPNs) and other inflammatory conditions. The flagship example is Ruxolitinib, a potent and selective inhibitor of JAK1 and JAK2.
Ruxolitinib (Jakafi®/Jakavi®):
Ruxolitinib is approved for the treatment of:
-
Intermediate or high-risk myelofibrosis (MF) , including primary MF, post-polycythemia vera MF, and post-essential thrombocythemia MF.[1]
-
Polycythemia vera (PV) in patients who have had an inadequate response to or are intolerant of hydroxyurea.[1]
-
Steroid-refractory acute graft-versus-host disease (GVHD) .
The efficacy of Ruxolitinib in these conditions stems from its ability to modulate the overactive JAK-STAT signaling pathway, which is a key driver of the pathogenesis of these diseases.[1][2]
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of intracellular signaling cascades initiated by cytokines and growth factors.[2] Dysregulation of the JAK-STAT pathway is implicated in various hematological and inflammatory diseases.[1][2]
Ruxolitinib, featuring the this compound core, acts as an ATP-competitive inhibitor at the kinase domain of JAK1 and JAK2.[3] This inhibition prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). Consequently, the translocation of STAT dimers to the nucleus and subsequent gene transcription of pro-inflammatory cytokines and other downstream effectors are blocked. This leads to a reduction in splenomegaly, alleviation of constitutional symptoms, and improved quality of life in patients with myelofibrosis.[4]
Below is a diagram illustrating the inhibition of the JAK-STAT signaling pathway by a this compound-containing inhibitor like Ruxolitinib.
Quantitative Data
The following tables summarize key quantitative data for Ruxolitinib, a prominent drug molecule containing the this compound scaffold.
Table 1: In Vitro Inhibitory Activity of Ruxolitinib
| Target | IC₅₀ (nM) | Assay Type | Reference |
| JAK1 | 3.3 | Kinase Assay | [3] |
| JAK2 | 2.8 | Kinase Assay | [3] |
| TYK2 | 19 | Kinase Assay | [3] |
| JAK3 | 428 | Kinase Assay | [3] |
| JAK2V617F-expressing cells | 100-130 | Cell-based Proliferation Assay | [3] |
| JAK2V617F-positive PV patient cells | 67 | Cell-based Proliferation Assay | [3] |
Table 2: Clinical Efficacy of Ruxolitinib in Myelofibrosis (COMFORT-I Study)
| Endpoint | Ruxolitinib (n=155) | Placebo (n=154) | p-value | Reference |
| ≥35% reduction in spleen volume at week 24 | 41.9% | 0.7% | <0.001 | [1] |
| Mean change in spleen volume at week 24 | -34.6% | +8.1% | <0.001 | [4] |
| ≥50% improvement in Total Symptom Score at week 24 | 45.9% | 5.3% | <0.001 | [1] |
Table 3: Clinical Efficacy of Ruxolitinib in Polycythemia Vera (RESPONSE Study)
| Endpoint | Ruxolitinib | Best Available Therapy (BAT) | p-value | Reference |
| Composite primary endpoint (hematocrit control and ≥35% spleen volume reduction) at week 32 | 21% | 1% | <0.0001 | [4] |
| Hematocrit control | 60% | 20% | - | [4] |
| ≥35% spleen volume reduction | 38% | 1% | - | [4] |
| Complete hematologic response | 24% | 9% | - | [4] |
Table 4: Pharmacokinetic Parameters of Ruxolitinib in Healthy Adults
| Parameter | Value | Reference |
| Bioavailability | >95% | [5][6] |
| Time to maximum concentration (Tmax) | ~1 hour | [6] |
| Plasma protein binding | ~97% (mainly albumin) | [5][6] |
| Apparent clearance (CL/F) | 22.1 L/h (males), 17.7 L/h (females) | [7] |
| Volume of distribution at steady state (Vss/F) | 72 L | [5] |
| Elimination half-life (t1/2) | ~3 hours | [5] |
| Major metabolizing enzyme | CYP3A4 | [5][8] |
Experimental Protocols
Synthesis of a Key Ruxolitinib Intermediate: (R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile
The synthesis of Ruxolitinib involves the coupling of two key heterocyclic fragments: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and a chiral cyclopentyl-substituted pyrazole propanenitrile derivative. Below is a representative synthetic workflow.
Protocol 1: Synthesis of 3-Cyclopentylacrylonitrile [9][10]
This protocol describes the synthesis of a key precursor for the cyclopentyl-pyrazole fragment of Ruxolitinib.
Materials:
-
Diethyl cyanomethylphosphonate
-
Potassium tert-butoxide (1.0 M solution in THF)
-
Cyclopentanecarboxaldehyde
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Ethyl acetate
-
Saturated aqueous NaCl solution (brine)
-
Sodium sulfate, anhydrous
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a stirred solution of potassium tert-butoxide in THF at 0 °C, slowly add a solution of diethyl cyanomethylphosphonate in THF.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature, then cool back to 0 °C.
-
Slowly add a solution of cyclopentanecarboxaldehyde in THF to the reaction mixture at 0 °C.
-
Remove the ice bath and stir the reaction mixture at room temperature for 16-24 hours.
-
Quench the reaction by adding water.
-
Partition the mixture between diethyl ether and water.
-
Extract the aqueous layer with diethyl ether and then with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-cyclopentylacrylonitrile.
Protocol 2: In Vitro JAK2 Kinase Inhibition Assay [11]
This protocol provides a general method for assessing the inhibitory activity of a compound against the JAK2 enzyme.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a multi-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the JAK2 enzyme to all wells except the negative controls.
-
Add the peptide substrate to all wells.
-
Initiate the kinase reaction by adding a solution of ATP in kinase buffer to all wells. The final ATP concentration should be at or near the Km for JAK2.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, adding the ADP-Glo™ reagent to deplete the remaining ATP, and second, adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable equation using graphing software.
Below is a diagram illustrating the workflow for the JAK2 kinase inhibition assay.
Conclusion
The this compound scaffold is a validated and highly valuable component in the design of kinase inhibitors, particularly for the JAK family. The success of Ruxolitinib demonstrates the therapeutic potential of molecules built around this core. The provided protocols offer a starting point for researchers interested in the synthesis and evaluation of novel this compound derivatives as potential drug candidates. Further exploration of structure-activity relationships around this scaffold may lead to the discovery of new inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. Ruxolitinib in Myelofibrosis and Polycythemia Vera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. research.rug.nl [research.rug.nl]
- 9. 3-CYCLOPENTYLACRYLONITRILE synthesis - chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Application of 4-Cyclopentyl-1H-pyrazole in ALK5 Inhibition: An Analog-Based Approach
For the attention of: Researchers, scientists, and drug development professionals.
Introduction to ALK5 and the TGF-β Signaling Pathway
The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1][2] Dysregulation of this pathway is implicated in a range of pathologies, including fibrosis and cancer.[3][4] The TGF-β ligand initiates the signaling cascade by binding to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[3][5] This phosphorylation event activates the ALK5 kinase, which in turn phosphorylates downstream effector proteins, primarily Smad2 and Smad3.[5] Phosphorylated Smad2/3 then forms a complex with Smad4, translocates to the nucleus, and regulates the transcription of target genes.[3]
The Role of Pyrazole Derivatives in ALK5 Inhibition
The pyrazole scaffold is a prominent feature in the design of various kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within the ATP-binding pocket of kinases.[6][7] In the context of ALK5 inhibition, pyrazole-containing compounds like GW6604 have been shown to be potent and selective antagonists of the TGF-β signaling pathway.[1][2] These inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of ALK5 and preventing its autophosphorylation and subsequent activation, thereby blocking the downstream signaling cascade.[5]
Quantitative Data for a Representative Pyrazole-Based ALK5 Inhibitor: GW6604
The inhibitory potency of GW6604 has been determined in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.[1][2][8]
| Compound | Assay Type | Target/Endpoint | Cell Line | IC50 Value | Reference |
| GW6604 | ALK5 Autophosphorylation Assay | ALK5 Kinase Activity | - | 140 nM | [1][2] |
| GW6604 | ALK5 Binding Assay | ALK5 | - | 107 nM | [2] |
| GW6604 | PAI-1 Transcription Assay | TGF-β-induced PAI-1 Transcription | HepG2 | 500 nM | [1][2][8] |
Experimental Protocols
Detailed methodologies for key experiments in the characterization of pyrazole-based ALK5 inhibitors are provided below. These protocols can be adapted for the evaluation of novel compounds like 4-cyclopentyl-1H-pyrazole.
In Vitro ALK5 Kinase Assay (Autophosphorylation)
This biochemical assay directly measures the ability of a compound to inhibit the kinase activity of ALK5 by assessing its autophosphorylation.
Materials:
-
Recombinant kinase domain of human ALK5
-
Reaction Buffer: Tris-HCl buffer (pH 7.5) containing MgCl₂, MnCl₂, and DTT
-
[γ-³³P]ATP
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation counter and plates
Procedure:
-
Prepare serial dilutions of the test compound in the reaction buffer.
-
In a reaction plate, add the recombinant ALK5 enzyme to each well.
-
Add the serially diluted test compound to the respective wells. Include a vehicle control (DMSO) and a positive control (a known ALK5 inhibitor like GW6604).
-
Initiate the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated enzyme.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay for TGF-β-Induced PAI-1 Transcription
Materials:
-
HepG2 cells (or another TGF-β responsive cell line)
-
Cell culture medium and supplements
-
TGF-β1 ligand
-
Test compound (e.g., this compound)
Procedure:
-
Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
For qRT-PCR:
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
-
For Reporter Assay:
-
Lyse the cells and measure the reporter signal (e.g., luminescence for luciferase) according to the manufacturer's instructions.
-
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Visualizations
TGF-β/ALK5 Signaling Pathway and Inhibition
References
- 1. medkoo.com [medkoo.com]
- 2. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: 4-cyclopentyl-1H-pyrazole Formulation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery and development.[1] 4-cyclopentyl-1H-pyrazole, a member of this class, exhibits physicochemical properties that suggest its potential as a therapeutic agent. However, like many heterocyclic compounds, it is predicted to have low aqueous solubility due to its moderate lipophilicity (estimated logP of 2.8–3.5), which presents a challenge for achieving adequate bioavailability in in vivo studies.[2]
These application notes provide a comprehensive guide to developing suitable formulations of this compound for oral (PO) and intravenous (IV) administration in preclinical rodent models. The protocols outlined below are designed to enhance the solubility and stability of the compound, ensuring reliable and reproducible results in pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Data Presentation
The selection of an appropriate vehicle is critical for the successful in vivo evaluation of poorly soluble compounds. The following tables provide hypothetical solubility data for this compound in various pharmaceutically acceptable vehicles and example formulations for preclinical studies.
Table 1: Hypothetical Solubility of this compound in Common Vehicles
| Vehicle | Solvent(s) | Surfactant/Solubilizer | Maximum Solubility (mg/mL) | Notes |
| Saline (0.9% NaCl) | Water | None | < 0.01 | Practically insoluble; not suitable for direct formulation. |
| 10% DMSO in Saline | DMSO, Water | None | 1.5 | May be suitable for low-dose IV administration. |
| 20% Solutol® HS 15 in Water | Water | Solutol® HS 15 | 5.0 | Forms a clear micellar solution; suitable for IV administration. |
| 5% DMSO / 40% PEG400 / 55% Saline | DMSO, PEG400, Water | None | 10.0 | A common co-solvent system for both IV and PO administration. |
| 10% Cremophor® EL / 10% Ethanol in D5W | Ethanol, Water | Cremophor® EL | 8.0 | Suitable for IV administration; potential for hypersensitivity reactions. |
| 0.5% Methylcellulose in Water | Water | Methylcellulose | Suspension | Suitable for oral gavage as a suspension. |
| 20% HP-β-CD in Water | Water | HP-β-CD | 12.5 | Forms an inclusion complex to enhance solubility; suitable for IV/PO. |
Table 2: Example Formulations for In Vivo Studies
| Formulation ID | Route of Administration | Vehicle Composition | This compound Conc. (mg/mL) | Dosing Volume (mL/kg) |
| F1-IV | Intravenous (IV) | 5% DMSO, 40% PEG400, 55% Saline (0.9% NaCl) | 5 | 5 |
| F2-IV | Intravenous (IV) | 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Saline | 10 | 5 |
| F1-PO | Oral (PO) | 10% DMSO, 90% Corn Oil | 20 | 10 |
| F2-PO | Oral (PO) | 0.5% Methylcellulose, 0.2% Tween® 80 in Water | 10 (Suspension) | 10 |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Intravenous (IV) Administration (F1-IV)
This protocol describes the preparation of a 5 mg/mL solution of this compound in a vehicle composed of 5% DMSO, 40% PEG400, and 55% sterile saline.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Sterile Saline (0.9% NaCl) for injection
-
Sterile, pyrogen-free vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of this compound. For 10 mL of a 5 mg/mL solution, weigh 50 mg of the compound.
-
Initial Solubilization: In a sterile vial, add 0.5 mL of DMSO to the weighed compound. Vortex thoroughly until the compound is completely dissolved.
-
Addition of Co-solvent: Add 4.0 mL of PEG400 to the DMSO solution. Vortex until a clear, homogenous solution is obtained.
-
Final Dilution: Slowly add 5.5 mL of sterile saline to the organic solution while vortexing. Continue to vortex for 2-3 minutes to ensure complete mixing.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial.
-
Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation or crystallization.
Protocol 2: Preparation of a Suspension for Oral (PO) Administration (F2-PO)
This protocol details the preparation of a 10 mg/mL suspension of this compound in 0.5% methylcellulose and 0.2% Tween® 80 in water.
Materials:
-
This compound
-
Methylcellulose (low viscosity)
-
Tween® 80 (Polysorbate 80)
-
Purified water
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Graduated cylinders and beakers
Procedure:
-
Prepare the Vehicle:
-
Heat approximately half of the required volume of purified water to 60-70°C.
-
Slowly add the methylcellulose to the hot water while stirring to disperse it.
-
Add the remaining volume of cold water and continue to stir until the methylcellulose is fully dissolved and the solution has cooled to room temperature.
-
Add Tween® 80 to the methylcellulose solution and mix thoroughly.
-
-
Weigh the Compound: Accurately weigh the required amount of this compound. For 10 mL of a 10 mg/mL suspension, weigh 100 mg.
-
Prepare the Suspension:
-
Place the weighed compound into a mortar.
-
Add a small amount of the vehicle to the powder and triturate with the pestle to form a smooth paste.
-
Gradually add the remaining vehicle while continuing to mix until a uniform suspension is achieved. Alternatively, a homogenizer can be used for this step.
-
-
Final Mixing: Transfer the suspension to a suitable container and stir continuously using a magnetic stir bar during dosing to ensure homogeneity.
Protocol 3: In Vivo Administration
Oral Gavage (PO) in Mice:
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.[3]
-
Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the mouse, with the tip at the mouth and the end at the last rib. Mark the needle to ensure proper insertion depth.[3][4]
-
Dosing: Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus.[5][6] Administer the formulation slowly and smoothly.
-
Post-Dosing Monitoring: Observe the animal for a few minutes after dosing to ensure there are no signs of respiratory distress.[3]
Intravenous (IV) Injection in Mice (Tail Vein):
-
Animal Warming: Warm the mouse under a heat lamp or by placing the cage on a warming pad to induce vasodilation of the tail veins, making them easier to visualize.[7][8]
-
Animal Restraint: Place the mouse in a suitable restraint device to secure the animal and expose the tail.[7]
-
Injection: Swab the tail with 70% ethanol. Using a 27-30 gauge needle, insert the needle into one of the lateral tail veins at a shallow angle.[7][9] A successful insertion is often indicated by a "flash" of blood in the hub of the needle.
-
Administration: Inject the formulation slowly, at a rate of approximately 0.1 mL per 5-10 seconds.[7] If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
Post-Injection Care: After removing the needle, apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.[9]
Mandatory Visualizations
Signaling Pathway
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Experimental Workflow
Caption: Workflow for a typical in vivo pharmacokinetic study.
Formulation Logic
Caption: Decision tree for selecting an in vivo formulation strategy.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Cyclopentylmethyl)-1H-pyrazole (73123-53-2) for sale [vulcanchem.com]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. research.fsu.edu [research.fsu.edu]
- 6. instechlabs.com [instechlabs.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. depts.ttu.edu [depts.ttu.edu]
- 9. research.vt.edu [research.vt.edu]
Application Notes and Protocols for Cell-Based Assays of 4-Cyclopentyl-1H-pyrazole Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[4][5] These activities often stem from their ability to modulate key cellular targets such as protein kinases, G-protein coupled receptors (GPCRs), and ion channels, as well as signaling pathways like the NF-κB pathway.[1][6]
This document provides detailed application notes and protocols for a selection of cell-based assays to evaluate the biological activity of 4-cyclopentyl-1H-pyrazole, a representative pyrazole-containing compound. These assays are fundamental for determining the compound's mechanism of action, potency, and potential therapeutic applications.
Data Presentation: Inhibitory and Modulatory Activities of Pyrazole Derivatives
Summarizing quantitative data is crucial for comparing the potency and selectivity of different compounds. The following tables provide examples of how to structure this data based on published findings for various pyrazole-based compounds. While specific data for this compound is not detailed in the provided search results, these tables serve as a template for presenting experimentally determined values.
Table 1: Kinase Inhibitory Activity of Selected Pyrazole-Based Compounds
| Compound | Target Kinase | IC50 (nM) | Target Cell Line | Cellular IC50 (µM) | Reference |
| Afuresertib | Akt1 | 0.08 (Ki) | HCT116 (colon) | 0.95 | [2] |
| Compound 3 | ALK | 2.9 | - | 27 (cellular) | [2] |
| Compound 6 | Aurora A | 160 | HCT116 (colon) | 0.39 | [2][7] |
| MCF-7 (breast) | 0.46 | [2][7] | |||
| Compound 17 | Chk2 | 17.9 | - | - | [2][7] |
| Compound 50 | EGFR & VEGFR-2 | 90 & 230 | HepG2 | 0.71 | [8] |
Table 2: Antiproliferative Activity of Selected Pyrazole Derivatives
| Compound | Cell Line | Activity | Value | Reference |
| Compound 4a | K562 (leukemia) | GI50 | 0.26 µM | [9] |
| A549 (lung) | GI50 | 0.19 µM | [9] | |
| Compound 5b | K562 (leukemia) | GI50 | 0.021 µM | [9] |
| A549 (lung) | GI50 | 0.69 µM | [9] | |
| MCF-7 (breast) | GI50 | - | [9] | |
| Compound 59 | HepG2 (liver) | IC50 | 2 µM | [8] |
| APAU | MCF-7 (breast) | IC50 | 30 µg/ml | [10] |
Table 3: GPCR Modulatory Activity of Pyrazole Derivatives
| Compound | Receptor Target | Assay Type | EC50/IC50 | Cell Line | Reference |
| Analog 6k | M₄ mAChR | cAMP Assay | pEC₅₀ = 7.2 | - | [11] |
| Analog 6l | M₄ mAChR | cAMP Assay | pEC₅₀ = 7.5 | - | [11] |
Experimental Workflows and Signaling Pathways
A systematic workflow is essential for the efficient evaluation of novel compounds. The process typically begins with broad screening to assess cellular effects, followed by more detailed mechanistic assays to identify the molecular target and understand the downstream consequences of its modulation.
Key Signaling Pathways Targeted by Pyrazole Derivatives
Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDKs are crucial regulators of the cell cycle.[1] Pyrazole compounds can inhibit CDKs, leading to cell cycle arrest and apoptosis, which is a key mechanism for their anti-cancer activity.[1][3]
G-Protein Coupled Receptor (GPCR) Signaling (cAMP Pathway)
GPCRs are a large family of receptors that mediate numerous physiological processes.[12] Their activation can lead to the production of second messengers like cyclic AMP (cAMP).[12] Assays measuring cAMP accumulation are vital for characterizing the agonist or antagonist activity of compounds targeting Gs or Gi-coupled GPCRs.[12][13]
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation and cell survival.[6][10] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.[6][10] Pyrazole compounds have been shown to modulate this pathway.[6]
Experimental Protocols
The following section provides detailed, step-by-step protocols for key cell-based assays used to characterize pyrazole compounds like this compound.
Protocol 1: Cell Viability Assay (MTT)
This assay assesses the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9][14]
Materials:
-
Selected cancer cell line (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
DMSO (for dissolving formazan crystals)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed exponentially growing cells into a 96-well plate at a density of 4,000–5,000 cells per well in 100 µL of culture medium.[9] Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control if available.
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).[9]
-
MTT Addition: Add 20 µL of MTT solution (2.5 mg/mL) to each well and incubate for another 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[15] Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer.[9][14]
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Determine the GI50 or IC50 value by fitting the data to a dose-response curve using appropriate software.
Protocol 2: Cell-Based Kinase Activity Assay (Western Blot for Phospho-Protein)
This protocol determines if the compound inhibits a specific kinase within the cell by measuring the phosphorylation of its downstream substrate.[1]
Materials:
-
Cell line expressing the target kinase (e.g., HCT116 for CDK2)
-
Complete cell culture medium
-
6-well plates
-
This compound (dissolved in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations for a predetermined time (e.g., 2, 6, or 24 hours).[1] Include a vehicle (DMSO) control.
-
Protein Extraction: After treatment, place plates on ice and wash cells twice with ice-cold PBS.[1] Add 100-200 µL of ice-cold lysis buffer to each well.[1] Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[1] Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities. Normalize the phospho-protein signal to a loading control (e.g., β-actin) or the total protein level of the target. Compare the levels of the phosphorylated substrate in treated versus control cells to determine the inhibitory effect of the compound.
Protocol 3: cAMP Accumulation Assay (TR-FRET)
This assay is used to quantify the agonist or antagonist activity of a compound on Gs or Gi-coupled GPCRs by measuring changes in intracellular cAMP levels.[13]
Materials:
-
Cell line expressing the target GPCR (e.g., HEK293-A2aR)[16]
-
Cell culture medium
-
White, opaque 96- or 384-well plates
-
This compound
-
Reference agonist and/or antagonist
-
Forskolin (for Gi-coupled receptor assays)
-
Homogeneous Time-Resolved Fluorescence (TR-FRET) cAMP assay kit (e.g., LANCE® Ultra cAMP kit)[13]
-
TR-FRET compatible microplate reader
Procedure:
-
Cell Plating: Plate cells in white, opaque-walled microplates at a pre-optimized density and allow them to attach overnight.[16]
-
Agonist Mode:
-
Remove culture medium and add stimulation buffer containing various concentrations of this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode:
-
Pre-incubate cells with various concentrations of this compound.
-
Add a fixed concentration (e.g., EC80) of a known agonist to all wells (except negative control).
-
Incubate for 30 minutes at room temperature.[17]
-
-
cAMP Detection: Lyse the cells and measure cAMP levels by adding the detection reagents from the TR-FRET kit according to the manufacturer's protocol. This typically involves adding a Europium-labeled cAMP tracer and a ULight-labeled anti-cAMP antibody.[13]
-
Signal Measurement: After a final incubation period (e.g., 60 minutes), read the plate on a TR-FRET-compatible reader, measuring emission at 665 nm.[13]
-
Data Analysis: The TR-FRET signal is inversely proportional to the amount of cAMP produced.[13]
-
Generate a cAMP standard curve.
-
Convert sample readings to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).[13]
-
Protocol 4: NF-κB Reporter Assay
This assay measures the activation of the NF-κB signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
Materials:
-
Cell line (e.g., A549, HEK293)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
96-well white, clear-bottom plates
-
This compound
-
Stimulating agent (e.g., TNF-α)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent. Plate the transfected cells into 96-well plates and allow them to recover for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add an NF-κB-inducing agent like TNF-α to the wells (except for the unstimulated control) and incubate for an additional 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Measurement: Measure the firefly luciferase activity (from the NF-κB reporter) and the Renilla luciferase activity (for normalization) in each well using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity in stimulated cells compared to unstimulated cells. Determine the inhibitory effect of this compound by plotting the normalized luciferase activity against the compound concentration and calculating the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 10. Molecular docking and simulation studies of some pyrazolone-based bioactive ligands targeting the NF- [Formula: see text] B signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-(Cyclopentylmethyl)-1H-pyrazole (73123-53-2) for sale [vulcanchem.com]
- 12. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. broadpharm.com [broadpharm.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Mechanism of Action Studies of 4-Cyclopentyl-1H-pyrazole and Related Compounds
Disclaimer: Extensive literature searches did not yield specific mechanism of action studies, quantitative data, or detailed experimental protocols for 4-cyclopentyl-1H-pyrazole . The following information is based on studies of the closely related compound, 4-(cyclopentylmethyl)-1H-pyrazole . Researchers should use this information as a potential starting point for investigation, with the understanding that the biological activities of these two compounds may differ.
I. Introduction
This document provides an overview of the potential mechanisms of action for pyrazole-based compounds, with a specific focus on the available data for 4-(cyclopentylmethyl)-1H-pyrazole. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects. Their biological actions are often attributed to the inhibition of specific enzymes and modulation of signaling pathways.
For 4-(cyclopentylmethyl)-1H-pyrazole, preliminary data suggests a multi-faceted mechanism of action primarily involving the modulation of inflammatory and neurotransmitter signaling pathways.
II. Potential Signaling Pathways and Molecular Targets
Based on the activity of the related compound, 4-(cyclopentylmethyl)-1H-pyrazole, the following signaling pathways and molecular targets are of interest:
-
Cyclooxygenase-2 (COX-2) and NF-κB Signaling: The compound may exert anti-inflammatory effects by inhibiting the COX-2 enzyme, a key player in the synthesis of prostaglandins which are mediators of inflammation. Additionally, it may interfere with the NF-κB signaling pathway, a critical regulator of immune and inflammatory responses.[1]
-
Muscarinic Acetylcholine Receptor M4 (M₄ mAChR): Derivatives of 4-(cyclopentylmethyl)-1H-pyrazole have been shown to act as positive allosteric modulators (PAMs) of the M₄ muscarinic acetylcholine receptor.[1] PAMs enhance the effect of the endogenous ligand (acetylcholine), suggesting a potential role in modulating cholinergic neurotransmission.
Diagram of Potential Signaling Pathways
Caption: Potential mechanisms of action of 4-(cyclopentylmethyl)-1H-pyrazole.
III. Quantitative Data Summary
The following table summarizes the available quantitative data for 4-(cyclopentylmethyl)-1H-pyrazole and a structurally similar compound.[1]
| Compound | Target | Assay Type | Result | Unit |
| 4-(Cyclopentylmethyl)-1H-pyrazole | M₄ mAChR | cAMP Assay (pEC₅₀) | 7.4 | - |
| 4-(Cyclopentylmethyl)-1H-pyrazole | COX-2 | Enzyme Inhibition (IC₅₀) | 12.5 | µM |
| 4-(Cyclohexylmethyl)-1H-pyrazole | M₄ mAChR | cAMP Assay (pEC₅₀) | 6.9 | - |
| 4-(Cyclohexylmethyl)-1H-pyrazole | COX-2 | Enzyme Inhibition (IC₅₀) | 18.7 | µM |
IV. Experimental Protocols
The following are generalized protocols for assays that could be used to investigate the mechanism of action of this compound, based on the activities of related compounds.
A. COX-2 Inhibition Assay (Enzyme-Based)
This protocol outlines a method to determine the in vitro inhibitory activity of a test compound against the COX-2 enzyme.
Experimental Workflow: COX-2 Inhibition Assay
Caption: Workflow for a COX-2 enzyme inhibition assay.
Materials:
-
Purified COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., a peroxidase-based system to measure prostaglandin E2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, purified COX-2 enzyme, and the test compound dilutions.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the absorbance or fluorescence on a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
B. NF-κB Reporter Assay (Cell-Based)
This protocol describes a method to assess the effect of a test compound on the NF-κB signaling pathway using a reporter gene assay.
Procedure:
-
Culture cells containing an NF-κB-driven reporter gene (e.g., luciferase or GFP) in a 96-well plate.
-
Treat the cells with various concentrations of the test compound.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
Incubate for a sufficient period to allow for reporter gene expression (e.g., 6-24 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for GFP).
-
Analyze the data to determine the effect of the compound on NF-κB activation.
C. M₄ Muscarinic Receptor Allosteric Modulator Assay (Cell-Based)
This protocol is designed to identify and characterize positive allosteric modulators of the M₄ receptor.
Experimental Workflow: M₄ PAM Assay
Caption: Workflow for an M₄ positive allosteric modulator (PAM) assay.
Materials:
-
Cell line stably expressing the human M₄ muscarinic receptor (e.g., CHO or HEK293 cells)
-
Acetylcholine (ACh)
-
Test compound (this compound)
-
Assay buffer
-
Detection kit for the second messenger of interest (e.g., cAMP HTRF assay kit)
-
384-well low-volume microplate
-
Plate reader compatible with the detection technology
Procedure:
-
Seed the M₄ receptor-expressing cells into a 384-well plate and incubate overnight.
-
Prepare a concentration-response curve of acetylcholine to determine the EC₂₀ concentration (the concentration that gives 20% of the maximal response).
-
Prepare serial dilutions of the test compound.
-
Add the test compound dilutions to the cells, followed by the addition of acetylcholine at its EC₂₀ concentration.
-
Incubate the plate at room temperature for the time specified by the detection kit manufacturer.
-
Add the detection reagents and measure the signal on a plate reader.
-
A positive allosteric modulator will potentiate the response to the EC₂₀ concentration of acetylcholine. Calculate the fold-potentiation and the pEC₅₀ of the test compound.
V. Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking in the public domain, the data from the closely related compound 4-(cyclopentylmethyl)-1H-pyrazole suggests that it may act as a modulator of inflammatory and cholinergic signaling pathways. The provided protocols offer a framework for researchers to investigate these potential mechanisms for this compound and other novel pyrazole derivatives. It is recommended to perform a comprehensive screening and target validation to elucidate the precise molecular targets and pathways of this specific compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Cyclopentyl-1H-pyrazole
Welcome to the technical support center for the synthesis of 4-cyclopentyl-1H-pyrazole. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A widely applicable and reliable method is the two-step synthesis involving the initial formation of a β-diketone (a 1,3-dicarbonyl compound) followed by a cyclocondensation reaction with hydrazine. Specifically, this involves the formylation of cyclopentyl methyl ketone to yield 1-cyclopentylbutane-1,3-dione, which is then reacted with hydrazine hydrate to form the pyrazole ring.
Q2: I am observing a low yield in the first step (formylation of cyclopentyl methyl ketone). What are the possible causes and solutions?
A2: Low yields in the formylation step can be attributed to several factors. Ensure your reagents are pure and anhydrous, as moisture can consume the strong base. The choice of base and solvent is critical; sodium methoxide in a dry, non-protic solvent like toluene or THF is recommended. Reaction temperature is also key; the reaction is often started at a low temperature (0-5 °C) and then allowed to warm to room temperature. Incomplete reaction can be another cause, so monitor the reaction progress using Thin Layer Chromatography (TLC).
Q3: During the cyclocondensation with hydrazine, I am getting multiple products. How can I improve the selectivity for this compound?
A3: The formation of multiple products, including regioisomers, can be a challenge in pyrazole synthesis. Using an acidic catalyst, such as a few drops of glacial acetic acid, can help direct the cyclization. The reaction temperature should be carefully controlled; refluxing in ethanol is a common practice. Ensure the 1-cyclopentylbutane-1,3-dione precursor from the first step is of high purity, as impurities can lead to side reactions.
Q4: My final product, this compound, is difficult to purify. What are the recommended purification techniques?
A4: Purification can often be achieved through column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is typically effective. For products that are solids, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can yield highly pure material. If the product is an oil, high-vacuum distillation can be an option if the compound is thermally stable.
Q5: Can I use a different starting material instead of cyclopentyl methyl ketone?
A5: Yes, alternative routes are possible. For instance, you could perform a Claisen condensation between an ester of cyclopentanecarboxylic acid and acetone. However, the formylation of cyclopentyl methyl ketone is generally a more direct approach to the required 1,3-dicarbonyl precursor.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 1-Cyclopentylbutane-1,3-dione (Step 1) | 1. Impure or wet reagents/solvents. 2. Inactive base. 3. Incorrect reaction temperature. 4. Insufficient reaction time. | 1. Use freshly distilled solvents and high-purity reagents. Ensure all glassware is oven-dried. 2. Use a fresh batch of sodium methoxide or another suitable strong base. 3. Initiate the reaction at 0-5 °C and then allow it to proceed at room temperature. 4. Monitor the reaction by TLC until the starting material is consumed. |
| Formation of Side Products in Pyrazole Synthesis (Step 2) | 1. Impure 1,3-dicarbonyl precursor. 2. Incorrect reaction pH. 3. Uncontrolled reaction temperature. | 1. Purify the 1-cyclopentylbutane-1,3-dione by vacuum distillation before use. 2. Add a catalytic amount of glacial acetic acid to the reaction mixture. 3. Maintain a steady reflux temperature and avoid overheating. |
| Difficulty in Isolating the Final Product | 1. Product is an oil. 2. Presence of persistent impurities. | 1. If the product is an oil, attempt purification by silica gel column chromatography or high-vacuum distillation. 2. Consider converting the pyrazole to its hydrochloride salt for purification by recrystallization, followed by neutralization to recover the free base. |
| Incomplete Reaction in Cyclocondensation (Step 2) | 1. Insufficient hydrazine hydrate. 2. Short reaction time. | 1. Use a slight excess (1.1-1.2 equivalents) of hydrazine hydrate. 2. Monitor the reaction by TLC and continue refluxing until the 1,3-dicarbonyl precursor is no longer visible. |
Experimental Protocols
Protocol 1: Synthesis of 1-Cyclopentylbutane-1,3-dione
This protocol details the formylation of cyclopentyl methyl ketone.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Cyclopentyl methyl ketone | 112.17 | 10.0 g | 0.089 | 1.0 |
| Sodium methoxide | 54.02 | 5.3 g | 0.098 | 1.1 |
| Ethyl formate | 74.08 | 7.9 g | 0.107 | 1.2 |
| Anhydrous Toluene | - | 150 mL | - | - |
| 1M Hydrochloric Acid | - | ~100 mL | - | - |
| Diethyl ether | - | 200 mL | - | - |
Procedure:
-
To a dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium methoxide and 100 mL of anhydrous toluene.
-
Cool the suspension to 0-5 °C using an ice bath.
-
In a separate flask, dissolve cyclopentyl methyl ketone and ethyl formate in 50 mL of anhydrous toluene.
-
Add the solution of the ketone and ester dropwise to the cooled sodium methoxide suspension over 1 hour with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Upon completion, cool the mixture again to 0-5 °C and slowly add 1M HCl to quench the reaction until the pH is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-cyclopentylbutane-1,3-dione.
-
The crude product can be purified by vacuum distillation. A typical yield is in the range of 65-75%.
Protocol 2: Synthesis of this compound
This protocol describes the cyclocondensation of 1-cyclopentylbutane-1,3-dione with hydrazine hydrate.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 1-Cyclopentylbutane-1,3-dione | 140.18 | 10.0 g | 0.071 | 1.0 |
| Hydrazine hydrate (~64% soln) | 50.06 | 3.9 g | 0.078 | 1.1 |
| Ethanol | - | 100 mL | - | - |
| Glacial Acetic Acid | - | 0.5 mL | - | Catalytic |
| Saturated Sodium Bicarbonate | - | 50 mL | - | - |
| Ethyl Acetate | - | 150 mL | - | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-cyclopentylbutane-1,3-dione in 100 mL of ethanol.
-
Add hydrazine hydrate and a catalytic amount of glacial acetic acid (approximately 0.5 mL).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting diketone is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add 100 mL of ethyl acetate and 50 mL of saturated sodium bicarbonate solution.
-
Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10% to 30% ethyl acetate in hexane) to obtain the pure product. A typical yield is in the range of 80-90%.
Visualized Workflows
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Technical Support Center: Synthesis of 4-Cyclopentyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-cyclopentyl-1H-pyrazole and related 4-alkylpyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method for synthesizing 4-substituted pyrazoles like this compound is the Knorr pyrazole synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[1][2][3] For the synthesis of this compound, a key intermediate would be a 2-cyclopentyl-1,3-dicarbonyl compound, such as ethyl 2-cyclopentyl-3-oxobutanoate.[4][5][6]
Q2: I am observing a low yield in my synthesis. What are the potential causes and how can I improve it?
A2: Low yields are a common issue in pyrazole synthesis. Several factors can contribute to this problem:
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature.[2]
-
Purity of starting materials: Impurities in the 1,3-dicarbonyl compound or hydrazine can lead to side reactions and reduce the yield. Ensure the purity of your starting materials.
-
Suboptimal reaction conditions: The choice of solvent, temperature, and catalyst (if any) is crucial. Acid catalysis, often with acetic acid, is common for Knorr synthesis.[1][2]
-
Side product formation: The formation of unwanted byproducts can significantly lower the yield of the desired pyrazole.
Q3: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?
A3: The formation of regioisomers is a frequent challenge when using an unsymmetrical 1,3-dicarbonyl compound, which is necessary for the synthesis of this compound. The initial attack of hydrazine can occur at either of the two different carbonyl groups, leading to a mixture of pyrazole isomers.
Improving regioselectivity can be achieved by:
-
Modifying the 1,3-dicarbonyl substrate: Introducing bulky substituents or groups with different electronic properties on the dicarbonyl compound can favor the attack of hydrazine on one carbonyl group over the other.
-
Choice of hydrazine derivative: Using a substituted hydrazine can influence the regioselectivity.
-
Reaction conditions: The solvent and pH can play a significant role. For instance, polar protic solvents are commonly used, but exploring aprotic solvents might alter the isomeric ratio.[7]
Q4: What are the expected side products in the synthesis of this compound?
A4: Besides the potential for regioisomers, other common side products include:
-
Hydrazone intermediate: Incomplete cyclization can result in the isolation of the hydrazone formed from the reaction of hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[1][2]
-
Products of self-condensation of the dicarbonyl compound: Under certain conditions, the 1,3-dicarbonyl starting material may undergo self-condensation.
-
Pyrazolone derivatives: If a β-ketoester is used as the starting material, the formation of pyrazolone byproducts is possible.[1]
-
Decomposition products: Hydrazine can decompose, especially at elevated temperatures, leading to various byproducts and discoloration of the reaction mixture.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | Inactive reagents, incorrect stoichiometry, suboptimal reaction conditions. | - Ensure the freshness and purity of hydrazine hydrate. - Verify the correct molar ratios of reactants. A slight excess of hydrazine is sometimes used.[1] - Optimize reaction temperature and time. Monitor by TLC. - Confirm the presence of an acid catalyst if required by the protocol. |
| Formation of Multiple Products (Isomers) | Use of an unsymmetrical 1,3-dicarbonyl precursor. | - Attempt to separate isomers by column chromatography. - Modify the synthetic strategy to use a symmetrical precursor if possible, though this is not straightforward for a 4-substituted pyrazole. - Experiment with different solvents and temperatures to influence the isomeric ratio. |
| Reaction Mixture is Dark/Colored | Decomposition of hydrazine, formation of polymeric byproducts. | - Use fresh, high-purity hydrazine. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Consider purification of the crude product by activated carbon treatment or column chromatography. |
| Difficulty in Product Isolation/Purification | Product is an oil or has similar polarity to impurities. | - If the product is an oil, try to form a solid salt (e.g., hydrochloride) for easier handling. - Optimize the eluent system for column chromatography to achieve better separation. - Consider distillation under reduced pressure for liquid products. |
Experimental Protocols
Synthesis of Ethyl 2-Cyclopentyl-3-oxobutanoate (Precursor)
A potential precursor for the synthesis of this compound is ethyl 2-cyclopentyl-3-oxobutanoate. A general procedure for its synthesis is as follows:
-
To a solution of sodium ethoxide (1.0 equivalent) in anhydrous ethanol, slowly add ethyl acetoacetate (1.0 equivalent) at 0°C.
-
After stirring for 30 minutes, add cyclopentyl bromide (1.1 equivalents) dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by vacuum distillation to obtain ethyl 2-cyclopentyl-3-oxobutanoate.[4]
Knorr Synthesis of 4-Cyclopentyl-3-methyl-1H-pyrazol-5(4H)-one (Illustrative Example)
-
In a round-bottom flask, dissolve ethyl 2-cyclopentyl-3-oxobutanoate (1.0 equivalent) in ethanol or glacial acetic acid.
-
Add hydrazine hydrate (1.0-1.2 equivalents) dropwise to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[6]
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Potential signaling pathway involving this compound derivatives as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor.[8]
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Ethyl 2-Cyclopentyl-3-Oxobutanoate|CAS 1540-32-5 [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. 4-(Cyclopentylmethyl)-1H-pyrazole (73123-53-2) for sale [vulcanchem.com]
Technical Support Center: Purification of 4-Cyclopentyl-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-cyclopentyl-1H-pyrazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Column Chromatography | Inappropriate solvent system leading to poor separation of the product from impurities. | Optimize the solvent system by running thin-layer chromatography (TLC) with different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound. |
| Co-elution with a regioisomeric impurity (e.g., 3-cyclopentyl-1H-pyrazole). | Consider using a different stationary phase for chromatography, such as alumina, or employ preparative high-performance liquid chromatography (HPLC) for better separation. | |
| The compound is unstable on silica gel. | A short plug of silica gel with rapid elution can minimize degradation. Alternatively, use a less acidic stationary phase like neutral alumina. | |
| Difficulty in Recrystallization | The compound is too soluble in the chosen solvent. | Use a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider using a co-solvent system (e.g., ethanol/water, toluene/hexane). |
| Oiling out of the compound instead of forming crystals. | This occurs when the compound's melting point is lower than the boiling point of the solvent. Try using a lower boiling point solvent, or add a co-solvent to lower the overall boiling point of the system. Seeding with a pure crystal can also induce crystallization. | |
| Presence of persistent impurities inhibiting crystal formation. | Purify the crude product by column chromatography before attempting recrystallization. | |
| Product Degradation During Purification | Exposure to acidic conditions. | Pyrazoles can be sensitive to strong acids. If using silica gel, which is slightly acidic, consider neutralizing it with a small amount of triethylamine in the eluent. |
| High temperatures during solvent removal. | Remove the solvent under reduced pressure at a lower temperature (e.g., using a rotary evaporator with a water bath set to 30-40 °C). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials (e.g., a cyclopentyl-substituted 1,3-dicarbonyl compound and hydrazine), regioisomers (such as 3-cyclopentyl-1H-pyrazole and 5-cyclopentyl-1H-pyrazole), and N-alkylated byproducts if an alkylating agent is present.
Q2: Which chromatographic method is most suitable for the purification of this compound?
A2: Flash column chromatography using silica gel is a widely used and effective method for the purification of pyrazole derivatives. For higher purity requirements, preparative HPLC may be necessary.
Q3: What is a good starting solvent system for the column chromatography of this compound?
A3: A good starting point for a non-polar compound like this compound is a mixture of a non-polar solvent and a moderately polar solvent. Common systems include hexane/ethyl acetate or dichloromethane/methanol. The optimal ratio should be determined by TLC analysis.
Q4: How can I confirm the purity of my final product?
A4: Purity can be assessed using several analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) can provide quantitative purity data. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any remaining impurities.
Experimental Protocols
Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents (e.g., hexane, ethyl acetate)
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine the optimal solvent system by running TLC plates with the crude material in various ratios of hexane and ethyl acetate. The ideal system will show good separation between the desired product (Rf ~0.2-0.4) and impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the silica gel with the adsorbed product onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the elution process by performing TLC on the collected fractions.
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent(s)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when heated.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Summary
| Parameter | Column Chromatography | Recrystallization |
| Typical Purity Achieved | >95% | >98% |
| Expected Yield | 60-85% | 70-90% (of the material being recrystallized) |
| Common Solvents | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Ethanol/Water, Toluene/Hexane, Ethyl Acetate/Hexane |
| Key Advantage | Good for separating complex mixtures. | Excellent for achieving high purity. |
Visual Workflows
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
4-cyclopentyl-1H-pyrazole solubility in DMSO and other solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-cyclopentyl-1H-pyrazole. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
For practical lab work, Dimethyl Sulfoxide (DMSO) is an excellent choice for preparing stock solutions as it is a powerful aprotic solvent capable of dissolving a wide array of organic compounds, including both polar and non-polar substances[2]. For subsequent dilutions into aqueous media for biological assays, it is crucial to be aware of the potential for the compound to precipitate.
The following table summarizes the expected and predicted solubility of this compound.
| Solvent | Type | Expected Solubility | Predicted pKa |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | 14.78 ± 0.50[3] |
| Ethanol | Polar Protic | Moderate to High | |
| Methanol | Polar Protic | Moderate to High | |
| Acetone | Polar Aprotic | Moderate | |
| Water | Polar Protic | Low | |
| Dichloromethane | Non-polar | Moderate to High | |
| Toluene | Non-polar | Moderate |
This data is based on general solubility trends for pyrazole derivatives and predicted values. Actual solubility should be determined experimentally.
Troubleshooting Guides
Q2: My this compound is not dissolving in my chosen solvent. What can I do?
A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Solvent Selection: Ensure you are using an appropriate solvent. For creating a stock solution, DMSO is highly recommended due to its strong solubilizing power for a wide range of organic compounds[2]. For other applications, refer to the expected solubility in the table above and consider a solvent with a polarity that is compatible with the compound.
-
Gentle Heating: Applying gentle heat (e.g., a warm water bath at 30-40°C) can help to increase the rate of dissolution. However, be cautious as excessive heat may degrade the compound.
-
Sonication: Using an ultrasonic bath can aid in breaking down solid aggregates and enhance the dissolution process.
-
Vortexing: Vigorous mixing using a vortex mixer can also help to accelerate the dissolution of the compound.
-
Fresh Solvent: Ensure that your solvent is anhydrous and of high purity, as contaminants or water content can affect solubility.
Q3: I have a stock solution of this compound in DMSO, but it precipitates when I dilute it into an aqueous buffer for my experiment. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue, particularly for lipophilic compounds. This is often referred to as a kinetic solubility issue. Here are some strategies to mitigate this problem:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous buffer.
-
Increase the Percentage of Co-solvent: If your experimental system allows, you can try to increase the percentage of DMSO in the final aqueous solution. However, be mindful that high concentrations of DMSO can be toxic to cells or interfere with enzymatic assays. Typically, a final DMSO concentration of less than 0.5% is recommended for cell-based assays.
-
Use a Pluronic F-127: Pluronic F-127 is a non-ionic surfactant that can help to improve the aqueous solubility of hydrophobic compounds. Preparing your dilution in a buffer containing a small amount of Pluronic F-127 may prevent precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This can sometimes help to keep the compound in solution.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. The predicted pKa of this compound is approximately 14.78, suggesting it is a very weak acid[3]. Therefore, pH adjustments within a physiological range are unlikely to significantly impact its solubility.
Experimental Protocols
Q4: How can I experimentally determine the solubility of this compound?
A4: A common method for determining the thermodynamic solubility of a compound is the Shake-Flask Method . This protocol provides a general procedure that can be adapted for your specific needs.
Objective: To determine the equilibrium solubility of this compound in a chosen solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. An excess of solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator and agitate at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. A 24-48 hour incubation is typically recommended[4].
-
-
Separation of Undissolved Solid:
-
After the incubation period, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant using a pipette, being cautious not to disturb the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high solubility readings.
-
-
Quantification of Solute Concentration:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC-UV method.
-
Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its peak area on the calibration curve. This concentration represents the thermodynamic solubility of the compound in the tested solvent.
-
Below is a workflow diagram for the Shake-Flask Solubility Assay.
Caption: A flowchart illustrating the key steps of the shake-flask method for determining thermodynamic solubility.
Signaling Pathways and Experimental Design
Q5: What is the potential biological target of this compound and how can I design an experiment to test its activity?
A5: While the specific biological target of this compound may not be established, the pyrazole scaffold is a common feature in many biologically active molecules, particularly as inhibitors of protein kinases[5][6]. Protein kinases are crucial regulators of cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.
A plausible hypothesis is that this compound acts as a kinase inhibitor. The following diagram illustrates a hypothetical signaling pathway where the compound inhibits a Receptor Tyrosine Kinase (RTK), thereby blocking downstream signaling.
Caption: A diagram showing the hypothetical inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway by this compound.
To test this hypothesis, you could perform a kinase inhibition assay. The following workflow outlines a general approach.
Caption: A generalized workflow for an in vitro kinase inhibition assay to determine the potency of a test compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 90253-22-8 [amp.chemicalbook.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole and 4-methylpyrazole inhibit oxidation of ethanol and dimethyl sulfoxide by hydroxyl radicals generated from ascorbate, xanthine oxidase, and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve Aqueous Solubility of Pyrazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of pyrazole-containing compounds. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues and provide actionable strategies to enhance the solubility and bioavailability of these molecules.
Frequently Asked Questions (FAQs)
Q1: Why do many of my pyrazole derivatives exhibit poor aqueous solubility?
Poor aqueous solubility in pyrazole derivatives often stems from their molecular structure. The planar and aromatic nature of the pyrazole ring can lead to strong intermolecular interactions and high crystal lattice energy, making it difficult for water molecules to solvate the compound.[1][2] Additionally, the introduction of hydrophobic or nonpolar functional groups can further decrease water solubility.[2] Overcoming this high crystal lattice energy is a key factor in improving solubility.[1]
Q2: I have a novel pyrazole compound with low solubility. What are the primary strategies I should consider?
There are three main pillars for addressing poor solubility: chemical modification of the active pharmaceutical ingredient (API), crystal engineering, and advanced formulation techniques.
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Chemical & Physicochemical Modifications : This involves altering the molecule itself.
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Salt Formation : If your compound has ionizable groups (acidic or basic), forming a salt is often the most effective initial approach.[1][3]
-
Structural Modification : Introducing polar functional groups like hydroxyl (-OH) or amino (-NH2) can increase hydrophilicity and the potential for hydrogen bonding with water.[2][4] Disrupting molecular planarity or symmetry can also reduce crystal packing energy and improve solubility.[5]
-
-
Crystal Engineering & Particle Size Reduction : These methods modify the solid-state properties of the API.
-
Co-crystals : Forming a co-crystal with a benign, water-soluble co-former can disrupt the crystal lattice and significantly improve solubility and dissolution rates.[1][6]
-
Particle Size Reduction : Techniques like micronization and nanonization increase the surface area of the drug, which can enhance the dissolution rate as described by the Noyes-Whitney equation.[1][7]
-
-
Formulation-Based Approaches : These strategies involve combining the API with excipients to create a more soluble formulation.
-
Solid Dispersions : Dispersing the pyrazole compound in a water-soluble polymer matrix at a solid state can improve wettability and dissolution.[8][9][10]
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Nanotechnology : Encapsulating the API in nanosized carriers like dendrimers, liposomes, or polymeric nanoparticles can create water-soluble formulations.[11][12][13]
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Co-solvents : For preclinical or in vitro studies, using co-solvent systems (e.g., water-ethanol, PEG 400-ethanol) can be a straightforward way to solubilize the compound.[14][15]
-
Below is a decision-making workflow to help select an appropriate strategy.
Q3: How effective is the solid dispersion technique for pyrazole derivatives like Celecoxib?
Solid dispersion is a highly effective and widely used technique.[10] It involves dispersing the drug in an inert, water-soluble carrier, often resulting in an amorphous form of the drug, which has higher solubility than its crystalline counterpart.[16][17] For Celecoxib, a well-known pyrazole-based COX-2 inhibitor, various polymers have demonstrated significant solubility enhancement.
| Polymer Carrier | Drug:Polymer Ratio (w/w) | Method | Solubility Increase (Approx.) | Reference |
| PVP K30 | 1:2 | Solvent Evaporation | > 35-fold | [8] |
| Pluronic F 127 | 1:5 | Spray Drying | 5-fold | [18] |
| Mannitol | 1:5 | Fusion Method | Marked Increase (82% release in <30 min) | [9] |
Q4: When should I consider a nanotechnology approach?
Nanotechnology is particularly useful when other methods are not sufficiently effective or when dealing with highly insoluble compounds.[11][19] Encapsulating a pyrazole derivative within a nanoparticle can dramatically increase its aqueous solubility and may also offer benefits like improved stability and targeted delivery.[3][11] For example, encapsulating an insoluble pyrazole derivative (BBB4) in a dendrimer resulted in a 105-fold increase in its water solubility.[12] This strategy is suitable for compounds that are difficult to formulate using simpler methods.
Troubleshooting Guides & Experimental Protocols
Problem 1: My compound is not amenable to salt formation and co-crystal screening failed. What's next?
Recommendation: The solid dispersion technique is a robust next step. The solvent evaporation method is a common and accessible starting point.
Experimental Protocol: Preparation of Solid Dispersions by Solvent Evaporation
This protocol is adapted from methodologies used for Celecoxib.[8][16]
-
Materials :
-
Pyrazole Derivative (API)
-
Polymer Carrier (e.g., PVP K30, Pluronic F 127, Eudragit RLPO)
-
Volatile Organic Solvent (e.g., Ethanol, Methanol, Dichloromethane - must dissolve both API and polymer)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle, sieves
-
-
Procedure :
-
Accurately weigh the API and the polymer carrier in the desired ratio (start with 1:1, 1:2, and 1:5 w/w).
-
Dissolve the API and polymer completely in a minimal amount of the selected organic solvent in a round-bottom flask. Use sonication if necessary to ensure complete dissolution.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50 °C).
-
Continue evaporation until a solid, dry film is formed on the flask wall.
-
Further dry the solid mass in a vacuum oven at a similar temperature for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently pulverize the solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve (e.g., #100 mesh) to obtain a uniform powder.
-
Store the resulting powder in a desiccator.
-
-
Characterization :
-
Solubility Study : Determine the aqueous solubility of the solid dispersion compared to the pure API.
-
Dissolution Study : Perform in-vitro dissolution tests (e.g., USP Apparatus II).
-
Solid-State Characterization : Use DSC, XRD, and SEM to confirm the amorphous nature of the drug within the dispersion.[9][18]
-
Below is a diagram illustrating the general workflow for this method.
Problem 2: My compound is extremely hydrophobic ("brick dust") and solid dispersions provide only marginal improvement.
Recommendation: For compounds with very low solubility, nano-encapsulation can be a powerful solution. Physically entrapping the drug inside a carrier can render it water-soluble.
Experimental Protocol: Preparation of Nanoparticles by Dendrimer Encapsulation
This protocol is based on the successful solubilization of a water-insoluble pyrazole derivative.[11][12]
-
Materials :
-
Insoluble Pyrazole Derivative (API)
-
Water-soluble dendrimer or suitable copolymer (e.g., G4K lysine-containing dendrimer)
-
Ethanol (or another suitable water-miscible solvent for the API)
-
Purified Water
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
-
Procedure :
-
Prepare a solution of the dendrimer in purified water (e.g., 12.5 mg/mL).
-
Prepare a concentrated solution of the pyrazole API in ethanol.
-
Add the ethanolic solution of the API dropwise to the aqueous dendrimer solution under vigorous stirring. The ratio should be calculated to achieve the desired drug loading.
-
Continue stirring the resulting mixture for several hours at room temperature to allow for the self-assembly of nanoparticles and encapsulation of the API.
-
Transfer the nanoparticle suspension to a dialysis bag.
-
Perform dialysis against a large volume of purified water for 24-48 hours, with frequent changes of the water, to remove the organic solvent and any unencapsulated drug.
-
Collect the purified nanoparticle suspension. It can be used directly or lyophilized to obtain a solid powder.
-
-
Characterization :
-
Particle Size & Zeta Potential : Use Dynamic Light Scattering (DLS).
-
Morphology : Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Drug Loading (DL%) & Encapsulation Efficiency (EE%) : Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis or HPLC) after disrupting the nanoparticles.
-
The diagram below illustrates the concept of nano-encapsulation.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. wjpps.com [wjpps.com]
- 9. researchgate.net [researchgate.net]
- 10. jddtonline.info [jddtonline.info]
- 11. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative [unige.iris.cineca.it]
- 13. mdpi.com [mdpi.com]
- 14. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat [foliamedica.bg]
- 17. researchgate.net [researchgate.net]
- 18. ijper.org [ijper.org]
- 19. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Technical Support Center: Stability of 4-cyclopentyl-1H-pyrazole in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-cyclopentyl-1H-pyrazole in solution over time. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
Based on the general stability of the pyrazole heterocyclic core, the primary factors that can influence the stability of this compound in solution are:
-
Oxidation: The pyrazole ring can be susceptible to oxidation, potentially initiated by atmospheric oxygen.
-
Heat: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to UV or high-intensity visible light may provide the energy to initiate degradation reactions.
-
pH: The stability of the compound can be pH-dependent. Both strongly acidic and basic conditions can potentially lead to hydrolysis or other forms of degradation.
Q2: What are the recommended storage conditions for solutions of this compound?
For optimal stability, solutions of this compound should be stored under conditions that minimize exposure to the degradation factors mentioned above.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (refrigerated) for short-term storage. ≤ -20°C for long-term storage. | Reduces the rate of chemical degradation. |
| Light | Store in amber vials or containers protected from light. | Prevents light-induced degradation. |
| Atmosphere | For maximum stability, especially for long-term storage, consider purging the solution with an inert gas (e.g., nitrogen or argon) before sealing. | Minimizes the risk of oxidative degradation. |
| Container | Use tightly sealed glass vials with chemically inert caps (e.g., PTFE-lined). | Prevents solvent evaporation and contamination. |
Q3: How can I monitor the stability of this compound in my experiments?
The most common and effective methods for monitoring the stability of this compound in solution are chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a widely used method for quantifying the parent compound and detecting the formation of degradation products. A stability-indicating method should be developed where the parent peak is well-resolved from any degradant peaks.
-
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS): This technique offers higher sensitivity and selectivity, which is particularly useful for identifying and quantifying trace-level degradation products.
Q4: I am observing unexpected peaks in my chromatogram over time. What could be the cause?
The appearance of new peaks in your chromatogram when analyzing a solution of this compound that has been stored for a period of time is a strong indication of degradation. The identity of these new peaks would correspond to degradation products. To identify these, further investigation using techniques like mass spectrometry (MS) is recommended.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound in Solution
-
Potential Cause: The solvent may not be suitable, or the storage conditions may be inappropriate. Protic solvents (e.g., methanol, water) might facilitate degradation more than aprotic solvents (e.g., acetonitrile, DMSO). The solution might be exposed to light or elevated temperatures.
-
Troubleshooting Steps:
-
Review the solvent used. If possible, test the stability in an alternative, high-purity, aprotic solvent.
-
Ensure the solution is stored in an amber vial and protected from light.
-
Store the solution at a lower temperature (e.g., -20°C or -80°C).
-
Consider performing a forced degradation study to understand the compound's liabilities.
-
Issue 2: Inconsistent Results in Biological Assays
-
Potential Cause: If the compound is degrading in the assay medium, the effective concentration will decrease over the course of the experiment, leading to variability in the results.
-
Troubleshooting Steps:
-
Assess the stability of this compound directly in the assay buffer under the experimental conditions (e.g., temperature, incubation time).
-
Prepare fresh solutions of the compound immediately before each experiment.
-
Include a time-zero control sample and samples incubated for the duration of the assay to be analyzed by HPLC to quantify any degradation.
-
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][2][3]
| Condition | Suggested Parameters |
| Acid Hydrolysis | 0.1 M HCl, room temperature and/or 60°C |
| Base Hydrolysis | 0.1 M NaOH, room temperature and/or 60°C |
| Oxidative Degradation | 3% H₂O₂, room temperature |
| Thermal Degradation | 60°C (in solution and as solid) |
| Photostability | Expose to light (ICH Q1B guidelines) |
Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study.
General Stability Testing Protocol
This protocol outlines a typical workflow for assessing the stability of this compound in a specific solvent over time.
Caption: General workflow for stability testing.
References
Technical Support Center: Knorr Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the Knorr pyrazole synthesis, with a focus on resolving low product yields.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common problems leading to low yields in your Knorr pyrazole synthesis.
Issue 1: Low or No Product Formation
If you are experiencing significantly lower than expected yields or no formation of the desired pyrazole product, follow this troubleshooting workflow:
Step-by-Step Troubleshooting:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[1]
-
Verify Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants is used. In some cases, a slight excess of the hydrazine (1.0-1.2 equivalents) can be employed to drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]
-
Investigate Potential Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1][2]
-
Review Purification Procedure: Significant product loss can occur during workup and purification. Evaluate your extraction, filtration, and chromatography or recrystallization steps to identify and minimize losses.
Issue 2: Formation of Two Regioisomers
When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomeric pyrazole products is a common challenge.[1][2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products.[1][2]
Strategies to Improve Regioselectivity:
-
Steric Hindrance: A bulkier substituent on the dicarbonyl compound may direct the initial attack of the hydrazine to the less sterically hindered carbonyl group.
-
Electronic Effects: The electronic properties of the substituents on both the dicarbonyl compound and the hydrazine influence the reactivity of the carbonyl groups.
-
Reaction Conditions: Modifying the solvent, temperature, or catalyst can sometimes favor the formation of one regioisomer over the other.
Issue 3: Reaction Mixture Discoloration
Discoloration, often to a yellow or red hue, is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1][3] This is often due to the formation of colored impurities from the hydrazine starting material.[1]
Tips to Minimize Discoloration and Impurities:
-
Use Fresh Hydrazine: Use freshly distilled or a newly opened bottle of hydrazine to minimize impurities.[1]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to color formation.[3]
-
Addition of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] The addition of a mild base, such as sodium acetate, can help to neutralize the acid and lead to a cleaner reaction profile.[1]
-
Purification: Colored impurities can often be removed during purification. Washing the crude product with a suitable solvent or using techniques like column chromatography or recrystallization with activated charcoal can be effective.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the Knorr pyrazole synthesis?
The Knorr pyrazole synthesis is versatile, and optimal conditions can vary depending on the specific substrates. However, a general starting point is often the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative in the presence of an acid catalyst.[5][6]
| Parameter | Typical Range/Condition | Notes |
| Temperature | Room temperature to reflux | Heating is often required to drive the reaction to completion.[7][8] |
| Solvent | Ethanol, propanol, acetic acid, water | The choice of solvent can influence reaction rate and regioselectivity.[3][9] |
| Catalyst | Acetic acid, mineral acids | A catalytic amount of acid is typically used.[5][6] |
| Reaction Time | 1 to several hours | Monitor by TLC to determine completion.[7][9] |
Q2: How can I monitor the progress of my Knorr pyrazole synthesis?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexane (e.g., 30% ethyl acetate/70% hexane).[8][9]
Q3: My pyrazole product is difficult to purify. What are some recommended purification techniques?
Purification of pyrazoles can be achieved through several methods:
-
Recrystallization: This is a common and effective method for purifying solid pyrazole products.[1] Common solvents for recrystallization include ethanol, methanol, isopropanol, and mixtures of solvents like ethanol/water or hexane/ethyl acetate.[4][10]
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired pyrazole from impurities and regioisomers.[1] Deactivating the silica gel with triethylamine may be necessary for basic pyrazole compounds to prevent product loss on the column.[10]
-
Acid-Base Extraction: The basic nature of the pyrazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the pyrazole, which can then be extracted into the aqueous layer. Subsequent basification of the aqueous layer and extraction with an organic solvent can yield the purified pyrazole.
Q4: What is the mechanism of the Knorr pyrazole synthesis?
The Knorr pyrazole synthesis involves the condensation of a hydrazine or its derivative with a 1,3-dicarbonyl compound, typically under acidic conditions.[5][6]
The mechanism proceeds through the following key steps:
-
Initial Attack: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone or enamine intermediate.[2][7]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion to form a five-membered cyclic intermediate.[2][7]
-
Dehydration: The cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic pyrazole ring.[2][7]
Experimental Protocols
General Experimental Workflow for Knorr Pyrazole Synthesis
Protocol 1: Synthesis of a Pyrazolone from a β-Ketoester [7][9]
This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[7]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[7][9]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[7][9]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[7][9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[7][9]
-
Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[7][9]
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[7][8]
-
Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[7][9]
-
The pure pyrazolone can be obtained by recrystallization from ethanol.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioisomer Formation in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for managing the formation of regioisomers during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a concern?
A1: In pyrazole synthesis, particularly in the common Knorr synthesis, regioisomers are structural isomers that arise from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] The two nitrogen atoms of the hydrazine can react with the two different carbonyl groups of the dicarbonyl compound, leading to two possible products with the same molecular formula but different arrangements of substituents on the pyrazole ring.
Controlling the formation of a specific regioisomer is critical because different regioisomers can possess significantly different biological activities, physical properties (like solubility and crystallinity), and toxicological profiles.[2] For therapeutic applications, it is often essential to synthesize and isolate a single, desired regioisomer to ensure efficacy and safety.
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis is governed by a combination of factors:[1]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby directing the reaction to the less hindered site.[1]
-
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl compound make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine.
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[3]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve the formation of a single regioisomer compared to more conventional solvents like ethanol.[1][4]
Q3: How can I distinguish between the two regioisomers of a synthesized pyrazole?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for distinguishing between pyrazole regioisomers.
-
¹H and ¹³C NMR: The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the two isomers.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is particularly useful for unambiguous structure determination. It identifies through-space correlations between protons. For example, a NOESY experiment can show a correlation between the protons of the N-substituent and the protons on the adjacent substituent at the C5 position of the pyrazole ring, confirming the regiochemistry.[5]
Troubleshooting Guides
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
This is a common problem when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl compound are minimal.
-
Solution 1: Change the Solvent System. This is often the most direct approach. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity of the reaction.[4]
-
Solution 2: Adjust the Reaction pH. If you are using a substituted hydrazine, adding a catalytic amount of acid (e.g., acetic acid) can favor the formation of one regioisomer. Conversely, running the reaction under basic conditions may favor the other. Experimentation is key to finding the optimal pH for your specific substrates.
-
Solution 3: Modify the Synthetic Strategy. If the above solutions are not effective, consider an alternative, more regioselective synthetic route. For example, the reaction of N-alkylated tosylhydrazones with terminal alkynes provides a method for the synthesis of 1,3,5-trisubstituted pyrazoles with complete regioselectivity.
Issue 2: The major product of my reaction is the undesired regioisomer.
This indicates that the inherent electronic and steric factors of your starting materials favor the formation of the unwanted product under the current reaction conditions.
-
Solution 1: Alter the Reaction Conditions. As mentioned above, a change in solvent or pH can sometimes reverse the regioselectivity.
-
Solution 2: Employ a Regiochemically-Controlled Synthetic Route. Instead of relying on the subtle directing effects in a Knorr-type synthesis, utilize a method that offers unambiguous regiochemical control.
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Solution: Separation by Column Chromatography. Flash column chromatography over silica gel is the most common and effective method for separating pyrazole regioisomers.[3] The key is to find a solvent system (eluent) that provides good separation on a Thin Layer Chromatography (TLC) plate before attempting the preparative scale separation. A systematic screening of solvent systems with varying polarities (e.g., mixtures of hexane and ethyl acetate) is recommended.
Data Presentation
Table 1: Effect of Solvent on Regioisomer Ratio in the Reaction of 1-(aryl)-4,4,4-trifluorobutane-1,3-diones with Hydrazines
| 1,3-Diketone Substituents (R¹, R²) | Hydrazine | Solvent | Regioisomer Ratio (A:B) | Total Yield (%) |
| CF₃, Phenyl | Methylhydrazine | EtOH | 35:65 | 98 |
| CF₃, Phenyl | Methylhydrazine | TFE | 88:12 | 99 |
| CF₃, Phenyl | Methylhydrazine | HFIP | 96:4 | 98 |
| CF₃, Phenyl | Phenylhydrazine | EtOH | 33:67 | 90 |
| CF₃, Phenyl | Phenylhydrazine | TFE | 86:14 | 89 |
| CF₃, Phenyl | Phenylhydrazine | HFIP | 99:1 | 94 |
| CF₃, 4-Chlorophenyl | Methylhydrazine | EtOH | 12:88 | 90 |
| CF₃, 4-Chlorophenyl | Methylhydrazine | TFE | 80:20 | 85 |
| CF₃, 4-Chlorophenyl | Methylhydrazine | HFIP | 88:12 | 94 |
Regioisomer A corresponds to the pyrazole with the N-substituent adjacent to the R¹ group, and Regioisomer B has the N-substituent adjacent to the R² group. Data adapted from Fustero et al., J. Org. Chem. 2008, 73, 9, 3523–3529.[4]
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Alcohol Solvent
This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.[3]
Materials:
-
Unsymmetrical 1,3-diketone (e.g., 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) as solvent
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard work-up and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) in a round-bottom flask equipped with a magnetic stir bar.
-
Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the TFE solvent under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
-
Characterize the product using NMR spectroscopy (¹H, ¹³C, and NOESY) to confirm its structure and assess isomeric purity.
Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography
This is a general protocol for separating a mixture of two pyrazole regioisomers.[3]
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel (for flash chromatography)
-
Solvents for TLC screening and elution (e.g., hexane, ethyl acetate, dichloromethane)
-
Glass column for chromatography
-
Collection tubes
Procedure:
-
TLC Analysis: Systematically screen different solvent systems to find an eluent that gives good separation of the two regioisomer spots on a TLC plate. Aim for a difference in Rf values of at least 0.15.
-
Column Preparation: Prepare a flash chromatography column with silica gel, wet-packing it with the chosen eluent system.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure separated isomers.
-
Combine and Concentrate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the purified regioisomers.
Visualizations
Caption: Knorr pyrazole synthesis pathways leading to regioisomers.
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Experimental workflow for regioisomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Cyclopentyl-1H-pyrazole Assay Interference
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential assay interference with 4-cyclopentyl-1H-pyrazole. The following information is designed to help identify and mitigate common experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is assay interference and why is it a concern for compounds like this compound?
A1: Assay interference refers to any artifact in a biological assay that leads to a false positive or false negative result, independent of a specific, intended interaction between the compound and the biological target.[1][2] For small molecules like this compound, which contains a pyrazole scaffold, interference can arise from several mechanisms, including but not limited to compound aggregation, non-specific reactivity, fluorescence interference, or inhibition of reporter enzymes.[1][3][4] These effects can lead to a significant waste of resources by advancing compounds that lack true, specific activity.[1][2]
Q2: Is this compound classified as a Pan-Assay Interference Compound (PAIN)?
A2: Pan-Assay Interference Compounds (PAINS) are chemical structures known to frequently appear as "hits" in many different high-throughput screens due to non-specific activity.[1][2] While the pyrazole scaffold itself is a common motif in many approved drugs and is considered a "privileged structure" in medicinal chemistry, certain structural features can lead to assay interference.[5][6] There is no definitive public information classifying this compound as a PAIN. However, it is crucial to experimentally verify that any observed activity is not due to common interference mechanisms.
Q3: What are the most common types of assay interference I should be aware of when working with pyrazole-containing compounds?
A3: Researchers should be vigilant for the following common interference mechanisms:
-
Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that sequester and non-specifically inhibit enzymes.[4] This is a leading cause of false positives in biochemical screens.
-
Fluorescence Interference: Compounds that are intrinsically fluorescent (autofluorescence) or that quench the fluorescence of an assay's reporter molecule can interfere with fluorescence-based readouts.[7][8][9] Some pyrazoline derivatives are known to be fluorescent.
-
Luciferase Inhibition: Pyrazole-containing compounds have been reported to inhibit firefly luciferase, a common reporter enzyme in cell-based assays.[3] This can lead to a misinterpretation of results from reporter gene assays.
-
Chemical Reactivity: Some chemical functionalities can react non-specifically with proteins, leading to covalent modification and inhibition. While the this compound structure is not overtly reactive, this possibility should be considered.
Troubleshooting Guide
If you observe unexpected or difficult-to-reproduce activity with this compound, follow this guide to systematically investigate potential assay interference.
Problem 1: Apparent inhibition is observed, but the dose-response curve is steep or inconsistent.
Potential Cause: Compound Aggregation
Troubleshooting Steps:
-
Detergent Test: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Aggregation-based inhibition is often attenuated by detergents.[4]
-
Enzyme Concentration Dependence: Vary the concentration of the target enzyme. The IC50 of an aggregating inhibitor will typically increase linearly with the enzyme concentration.
-
Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of aggregates of this compound in your assay buffer at relevant concentrations.[4][10]
Problem 2: In a fluorescence-based assay, the signal is unexpectedly high or low.
Potential Cause: Fluorescence Interference
Troubleshooting Steps:
-
Autofluorescence Check: Measure the fluorescence of this compound alone in the assay buffer, using the same excitation and emission wavelengths as your assay. A significant signal indicates autofluorescence.[7][8]
-
Quenching Assay: In a cell-free system, mix your fluorescent probe with varying concentrations of this compound. A compound-dependent decrease in the probe's fluorescence indicates quenching.[8]
-
Orthogonal Assay: Confirm the biological activity using a non-fluorescence-based method, such as a luminescence or absorbance-based assay.[7]
Problem 3: Activity is observed in a luciferase reporter gene assay.
Potential Cause: Direct Luciferase Inhibition
Troubleshooting Steps:
-
Luciferase Counter-Screen: Test this compound directly against purified luciferase enzyme in a cell-free assay.[3][11][12]
-
Use of an Alternative Reporter: Validate your findings using a different reporter system, such as a beta-lactamase or secreted alkaline phosphatase (SEAP) reporter.
-
Promoter-Swapped Control: Use a control cell line where the luciferase reporter is driven by a different, constitutively active promoter. Inhibition in this cell line would suggest off-target effects on the reporter itself.[3]
Quantitative Data Summary
Since no specific public data for assay interference by this compound is available, the following table provides an illustrative example of the type of data that should be generated during hit validation to assess potential interference liabilities.
| Assay Type | Test Compound | IC50 (µM) without Detergent | IC50 (µM) with 0.01% Triton X-100 | Notes |
| Target Enzyme Assay | This compound | 5.2 | > 100 | A significant shift in IC50 suggests aggregation-based inhibition. |
| Luciferase Inhibition | This compound | 12.5 | Not Applicable | Indicates direct inhibition of the reporter enzyme. |
| Fluorescence Quenching | This compound | 25.0 (EC50) | Not Applicable | Concentration at which 50% of the fluorescent signal is quenched. |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Detection
Objective: To determine if this compound forms aggregates at concentrations relevant to the biological assay.
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the compound in the final assay buffer to achieve the desired test concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all samples and matches the biological assay conditions (typically ≤1%).
-
Include a buffer-only control containing the same final DMSO concentration.
-
Incubate the samples under the same conditions (temperature, time) as the primary assay.
-
Transfer the samples to a suitable DLS cuvette or plate.
-
Acquire DLS data using a calibrated instrument.
-
Analyze the data to determine the particle size distribution. The presence of particles with a hydrodynamic radius significantly larger than a small molecule (e.g., >100 nm) is indicative of aggregation.[4][10]
Protocol 2: Luciferase Inhibition Counter-Screen
Objective: To assess the direct inhibitory activity of this compound on firefly luciferase.
Methodology:
-
Prepare a serial dilution of this compound in a suitable buffer (e.g., PBS) in a white, opaque 96-well or 384-well plate.
-
Add a solution of purified recombinant firefly luciferase to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).
-
Initiate the luminescent reaction by adding a luciferin-containing substrate solution to all wells.
-
Immediately measure the luminescence using a plate-based luminometer.
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by fitting the dose-response data to a suitable model.[11][12]
Visualizations
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. longdom.org [longdom.org]
- 3. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nmxresearch.com [nmxresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reframeDB [reframedb.org]
Technical Support Center: Optimizing Synthesis of 4-Cyclopentyl-1H-pyrazole
For researchers, scientists, and drug development professionals engaged in the synthesis of 4-cyclopentyl-1H-pyrazole, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs). The following information is designed to address common challenges and optimize reaction conditions for this valuable compound.
Frequently Asked questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and dependable method for the synthesis of this compound is the Knorr pyrazole synthesis. This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound, specifically a 2-cyclopentyl-1,3-dicarbonyl derivative, with hydrazine or a hydrazine salt.[1][2][3] The reaction is typically carried out in a suitable solvent and may be catalyzed by an acid.
Q2: I am experiencing a consistently low yield in my synthesis. What are the potential causes and how can I improve it?
A2: Low yields are a common issue in pyrazole synthesis and can stem from several factors.[4][5] A systematic approach to troubleshooting can help identify and resolve the problem. Key areas to investigate include:
-
Purity of Starting Materials: Ensure the high purity of both the 1,3-dicarbonyl precursor and the hydrazine. Hydrazine, in particular, can degrade over time, leading to side reactions and the formation of colored impurities.[1]
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Optimization of these parameters is often necessary. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1][4]
-
Stoichiometry: A slight excess of hydrazine (1.1-1.2 equivalents) can sometimes be used to drive the reaction to completion, especially if the dicarbonyl compound is the limiting reagent.[1]
-
Catalyst: The choice and concentration of an acid catalyst, such as acetic acid or a mineral acid, can significantly impact the reaction rate and yield.[4]
Q3: My reaction mixture is turning a dark yellow or red color. Is this normal, and how can I obtain a cleaner product?
A3: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts.[1] This is often due to the formation of colored byproducts from the decomposition of the hydrazine starting material or oxidative side reactions.[1] To mitigate this:
-
Use a Mild Base: If using a hydrazine salt (e.g., hydrazine hydrochloride), the addition of a mild base like sodium acetate can neutralize the liberated acid and lead to a cleaner reaction profile.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Purification: The colored impurities can often be removed during workup and purification. Techniques like washing with a sodium bisulfite solution, treatment with activated charcoal, or purification by column chromatography are effective.[6]
Q4: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of the reaction?
A4: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. However, for the synthesis of this compound from a symmetrical precursor like 2-cyclopentylmalondialdehyde, regioisomer formation is not an issue. If an unsymmetrical precursor is used, factors like steric hindrance, electronic effects of substituents, and reaction pH can influence the isomeric ratio.[1]
Q5: What are the best methods for purifying the final this compound product?
A5: The choice of purification method depends on the physical state of the product and the nature of the impurities.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the most effective method for obtaining high-purity material.[7]
-
Column Chromatography: For oily products or to separate closely related impurities, silica gel column chromatography is the preferred method. A typical eluent system would be a gradient of ethyl acetate in hexanes.[6][8]
-
Acid-Base Extraction: As a basic compound, this compound can be purified by dissolving the crude product in an organic solvent, extracting with an acidic aqueous solution, washing the aqueous layer with an organic solvent to remove neutral impurities, and then basifying the aqueous layer and re-extracting the purified pyrazole into an organic solvent.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive or degraded hydrazine. 2. Suboptimal reaction temperature or time. 3. Incorrect pH or catalyst concentration. | 1. Use fresh, high-purity hydrazine. 2. Gradually increase the reaction temperature and monitor by TLC. Consider using a higher boiling point solvent. 3. Optimize the amount of acid catalyst. If using a hydrazine salt, consider adding a mild base. |
| Formation of Multiple Products (excluding regioisomers) | 1. Impure starting materials. 2. Side reactions due to prolonged heating or incorrect stoichiometry. 3. Decomposition of starting materials or product. | 1. Purify the 1,3-dicarbonyl precursor and use fresh hydrazine. 2. Monitor the reaction closely by TLC and stop when the starting material is consumed. Optimize the stoichiometry of the reactants. 3. Run the reaction at a lower temperature for a longer duration. |
| Product is an Oil and Difficult to Handle | 1. Presence of residual solvent. 2. Product may have a low melting point. 3. Presence of impurities depressing the melting point. | 1. Dry the product under high vacuum. 2. Attempt to induce crystallization by scratching the flask or seeding with a crystal. 3. Purify by column chromatography. |
| Purified Product is Colored | 1. Trace amounts of colored impurities from the reaction. 2. Product degradation upon exposure to air or light. | 1. Treat a solution of the product with activated charcoal and filter through celite before crystallization or final solvent removal. 2. Store the purified product under an inert atmosphere and protected from light. |
Experimental Protocols
The synthesis of this compound involves two key stages: the preparation of a suitable 1,3-dicarbonyl precursor and the subsequent cyclization with hydrazine.
Protocol 1: Synthesis of 3-ethoxy-2-cyclopentylpropenal (A 1,3-Dicarbonyl Equivalent)
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of aldehydes.[2][4][5][9][10]
Materials:
-
Cyclopentylacetaldehyde
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Triethyl orthoformate
-
Sodium ethoxide
-
Ethanol
-
Diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Brine
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of DMF (3 equivalents) in a suitable solvent like dichloromethane to 0 °C.
-
Slowly add phosphorus oxychloride (1.1 equivalents) to the cooled DMF solution while maintaining the temperature below 10 °C. This forms the Vilsmeier reagent.
-
To this mixture, add cyclopentylacetaldehyde (1 equivalent) dropwise.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure. The crude product is then reacted with sodium ethoxide in ethanol and triethyl orthoformate to yield 3-ethoxy-2-cyclopentylpropenal.
-
Purify the product by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound
This protocol is a general procedure for the Knorr pyrazole synthesis adapted for a 4-alkylpyrazole.[2][7]
Materials:
-
3-ethoxy-2-cyclopentylpropenal
-
Hydrazine hydrate
-
Ethanol or acetic acid
-
Sodium acetate (if using hydrazine hydrochloride)
-
Ethyl acetate
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 3-ethoxy-2-cyclopentylpropenal (1 equivalent) in ethanol or acetic acid in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.
Data Presentation
Table 1: Optimization of Reaction Conditions for Knorr Pyrazole Synthesis of 4-Alkylpyrazoles
| Entry | 1,3-Dicarbonyl Precursor | Hydrazine Source | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Butylmalondialdehyde | Hydrazine hydrate | Ethanol | Acetic acid (cat.) | Reflux | 6 | 75 |
| 2 | 2-Hexylmalondialdehyde | Hydrazine hydrate | Acetic Acid | None | 100 | 4 | 82 |
| 3 | 2-Isopropyl-1,3-propanedione | Hydrazine hydrochloride | Ethanol | Sodium Acetate | Reflux | 8 | 68 |
| 4 | 3-ethoxy-2-propylpropenal | Hydrazine hydrate | Methanol | None | 60 | 12 | 78 |
Note: This table presents representative data for analogous reactions and should be used as a guideline for optimizing the synthesis of this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 3. mdpi.com [mdpi.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. benchchem.com [benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 9. One moment, please... [chemistrysteps.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Validation & Comparative
Comparative Guide to Alternatives for M4 Receptor Studies: Moving Beyond 4-Cyclopentyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
The M4 muscarinic acetylcholine receptor, a key player in regulating cholinergic and dopaminergic neurotransmission, is a promising therapeutic target for neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. While 4-cyclopentyl-1H-pyrazole has served as a foundational scaffold in the development of M4 receptor modulators, the scientific community has actively sought more potent and selective tool compounds to dissect the intricate biology of this receptor. This guide provides a comprehensive comparison of advanced alternatives, focusing on their pharmacological profiles and the experimental methodologies used for their characterization.
A New Wave of Selective M4 Receptor Antagonists
Recent drug discovery efforts have yielded a series of potent and selective M4 receptor antagonists, including VU6013720 , VU6021302 , VU6021625 , and VU6028418 . These compounds offer significant advantages in terms of selectivity over other muscarinic receptor subtypes, a crucial factor in minimizing off-target effects.
Comparative Pharmacological Data
The following tables summarize the in vitro potency and selectivity of these novel M4 antagonists.
Table 1: Potency (IC50) of M4 Receptor Antagonists at Human and Rat M4 Receptors
| Compound | Human M4 IC50 (nM) | Rat M4 IC50 (nM) |
| VU6013720 | 0.59 | 20 |
| VU6021302 | 1.8 | 70 |
| VU6021625 | 0.44 | 57 |
| VU6028418 | 4.1 | 145 |
Table 2: Selectivity Profile (IC50 in nM and Fold-Selectivity) of M4 Antagonists at Rat Muscarinic Receptors
| Compound | rM1 (nM) | rM2 (nM) | rM3 (nM) | rM5 (nM) | rM1 Fold-Selectivity | rM2 Fold-Selectivity | rM3 Fold-Selectivity | rM5 Fold-Selectivity |
| VU6013720 | 1700 | 670 | >10,000 | >10,000 | ~85x | ~34x | >500x | >500x |
| VU6021302 | >10,000 | 2500 | >10,000 | >10,000 | >140x | ~36x | >140x | >140x |
| VU6021625 | 5500 | 3200 | >10,000 | >10,000 | ~96x | ~56x | >175x | >175x |
Table 3: Binding Affinity (Ki) of VU6028418 at Human Muscarinic Receptors
| Compound | hM4 Ki (nM) | hM1 IC50 (µM) | hM2 IC50 (µM) | hM3 IC50 (µM) | hM5 IC50 (µM) |
| VU6028418 | 3.2 | >10 | 3.5 | >10 | >10 |
These data highlight the remarkable potency and selectivity of this series of compounds for the M4 receptor, particularly in human cell systems. VU6021625 emerges as a highly potent antagonist at both human and rat M4 receptors, with excellent selectivity against other muscarinic subtypes.[1] VU6028418 also demonstrates high affinity and selectivity for the human M4 receptor.
In Vivo Efficacy
The therapeutic potential of these selective M4 antagonists has been investigated in preclinical models of movement disorders. Notably, VU6021625 has been shown to reverse haloperidol-induced catalepsy in rodents, a model used to assess the potential of drugs to treat the motor symptoms of Parkinson's disease. This effect is absent in M4 receptor knockout mice, confirming the on-target activity of the compound.
M4 Receptor Signaling Pathway
The M4 muscarinic receptor primarily couples to the Gαi/o subunit of the heterotrimeric G protein.[2] Activation of the M4 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately modulates the activity of downstream effectors, such as protein kinase A (PKA), and influences neuronal excitability and neurotransmitter release.
Caption: M4 Receptor Signaling Pathway.
Experimental Protocols
The characterization of these compounds relies on robust and reproducible experimental assays. Below are detailed protocols for two key experiments used in M4 receptor research.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the M4 receptor by measuring its ability to displace a radiolabeled ligand.
References
A Comparative Guide to M4 Positive Allosteric Modulators: 4-Cyclopentyl-1H-pyrazole Derivatives versus VU0152100
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two chemotypes of M4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs): pyrazole derivatives, represented by the 4-cyclopentyl-1H-pyrazole scaffold, and the well-characterized compound VU0152100. The M4 receptor is a promising target for the treatment of neuropsychiatric disorders such as schizophrenia, and M4 PAMs offer a potential therapeutic avenue with improved selectivity over orthosteric agonists.[1][2]
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters for VU0152100 and representative pyrazole-based M4 PAMs. It is important to note that the pyrazole data is for derivatives of the this compound core, as this core structure itself is not extensively characterized as a potent M4 PAM in the available literature.
Table 1: In Vitro Potency and Efficacy of M4 PAMs
| Compound/Scaffold | Assay Type | Parameter | Value | Species | Reference |
| VU0152100 | Calcium Mobilization | EC50 | 380 ± 93 nM | Rat | [3] |
| VU0152100 | Calcium Mobilization | ACh Fold Shift | ~23-fold at 1 µM | Rat | [3] |
| Pyrazole Derivative (Compound 12) | Radioligand Binding | pKB | 6.3 - 6.5 | Human | [4] |
| Pyrazole Derivative (Compound 12) | Radioligand Binding | logαACh | 1.38 - 1.74 | Human | [4] |
Note: EC50 values represent the concentration of the PAM required to produce 50% of its maximal effect in the presence of a fixed concentration of acetylcholine (ACh). ACh Fold Shift indicates the extent to which the PAM potentiates the potency of acetylcholine. pKB is the negative logarithm of the equilibrium dissociation constant of the allosteric modulator, indicating its binding affinity. logαACh represents the cooperativity factor, with a higher value indicating greater potentiation of ACh binding affinity.
In Vivo and Preclinical Data
VU0152100 has been evaluated in several preclinical models, demonstrating its potential as an antipsychotic-like agent.
Table 2: In Vivo and Preclinical Profile of VU0152100
| Preclinical Model | Effect of VU0152100 | Species | Reference |
| Amphetamine-induced hyperlocomotion | Dose-dependent reversal | Rat, Mouse | [1][2] |
| Amphetamine-induced disruption of prepulse inhibition | Blockade of disruption | Rat | [1] |
| Amphetamine-induced disruption of contextual fear conditioning | Blockade of disruption | Rat | [1] |
| Amphetamine-induced dopamine release in nucleus accumbens and caudate-putamen | Reversal of increased dopamine levels | Rat | [1] |
Data on the in vivo efficacy of simple this compound derivatives is limited in the public domain. Structure-activity relationship (SAR) studies on more complex pyrazole-based PAMs have been conducted, aiming to develop candidates for in vivo studies, including for PET imaging.[4][5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the M4 receptor signaling pathway and the general workflows for key in vitro assays used to characterize M4 PAMs.
References
- 1. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator VU0152100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different pyrazole-based inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activities.[1] This guide provides a comparative overview of the efficacy of different pyrazole-based inhibitors, with a focus on their application as anti-inflammatory and anti-cancer agents. The information presented herein is supported by experimental data to aid researchers in their drug discovery and development endeavors.
Pyrazole-Based Cyclooxygenase (COX) Inhibitors
Many pyrazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.[2] There are two primary isoforms: COX-1, which is involved in homeostatic functions, and COX-2, which is induced during inflammation.[2] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[2]
The following table summarizes the in vitro inhibitory activity of selected pyrazole-based COX inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function; a lower IC50 value indicates greater potency.[2][3]
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | COX-2 | 0.04 | 375 |
| COX-1 | 15 | ||
| SC-558 | COX-2 | 0.009 | >1000 |
| COX-1 | >10 | ||
| Phenylbutazone | COX-2 | 2.4 | 0.42 |
| COX-1 | 1.0 |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
A standardized method for determining the COX inhibitory activity of a compound is crucial for comparative analysis. The following is a generalized protocol for an in vitro cyclooxygenase inhibition assay.[2]
-
Enzyme Preparation : Purified recombinant human COX-1 or COX-2 enzyme is used.
-
Compound Preparation : The pyrazole-based inhibitor is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Reaction Mixture : The reaction is initiated by adding the enzyme to a reaction buffer containing a heme cofactor and a substrate, typically arachidonic acid.
-
Incubation : The test compound dilutions are added to the reaction mixture and incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Detection : The COX activity is measured by quantifying the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.
-
Data Analysis : The percentage of COX inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[1]
Signaling Pathway for COX Inhibition
Caption: Inhibition of COX-2 by pyrazole-based inhibitors blocks the conversion of arachidonic acid.
Pyrazole-Based Kinase Inhibitors in Cancer Therapy
Pyrazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[1][4]
The table below presents the efficacy of several pyrazole-based kinase inhibitors against different cancer cell lines, with IC50 values indicating their anti-proliferative activity.[5]
| Compound | Target Kinase(s) | Cell Line | Cancer Type | IC50 (µM) |
| Compound 6 | Aurora A | HCT116 | Colon Cancer | 0.39 |
| MCF7 | Breast Cancer | 0.46 | ||
| AT7518 | CDK | HCT116 | Colon Cancer | 0.411 |
| MCF7 | Breast Cancer | 0.533 | ||
| Compound 24 | CDK1 | HepG2 | Liver Cancer | 0.05 |
| HCT116 | Colon Cancer | 1.68 | ||
| Compound 25 | CDK1 | HepG2 | Liver Cancer | 0.028 |
| HCT116 | Colon Cancer | 0.035 | ||
| Afuresertib analog (Compound 2) | Akt1 | HCT116 | Colon Cancer | 0.95 |
Experimental Protocol: Cell Viability Assay (MTT Assay)
The anti-proliferative efficacy of kinase inhibitors is commonly assessed using cell viability assays such as the MTT assay.[6]
-
Cell Culture : Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.[6]
-
Compound Treatment : Cells are treated with different concentrations of the pyrazole-based inhibitor (e.g., 1, 5, 10, 25, and 50 µM) for a specified period (e.g., 48 hours).[6]
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading : The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. IC50 values are then determined by plotting the percent cell viability against the inhibitor concentration.[6]
Experimental Workflow for Efficacy Testing
Caption: Workflow for determining the IC50 value of a pyrazole-based inhibitor using an MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Bioactivity of 4-Cyclopentyl-1H-pyrazole: A Comparative Guide for Cell Line-Based Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of 4-cyclopentyl-1H-pyrazole in various cell lines. Given the limited specific data on this particular compound, this document outlines a series of recommended experimental approaches based on the known biological activities of structurally related pyrazole derivatives. We present comparative data from alternative pyrazole compounds to offer a baseline for activity assessment.
Comparative Bioactivity of Pyrazole Derivatives
The following table summarizes the reported bioactivities of various pyrazole compounds in different cancer cell lines. This data can serve as a reference for evaluating the potential efficacy of this compound.
| Compound | Cell Line(s) | Assay Type | Bioactivity (IC50/GI50) | Reference Compound |
| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives | MTB strain H37Rv | BACTEC 12B medium (ALAMAR radiometric system) | 6.25 µg/mL concentration | Rifampin (0.25 µg/mL) |
| Pyrazole analogue 5b | K562, A549, MCF-7 | Tumor cell growth inhibition | 0.021 µM, 0.69 µM, 1.7 µM | ABT-751[1][2] |
| Pyrazole analogue 5e | K562, MCF-7, A549 | Tumor cell growth inhibition | Potent activity | ABT-751[1] |
| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1, PANC-1, MDA-MB-231, MCF-7 | MTT cell viability assay | Moderate cytotoxicity | Cisplatin, Gemcitabine[3] |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 | MTT cell viability assay | 81.48 ± 0.89 µM | Cisplatin, Gemcitabine[3] |
Experimental Protocols for Bioactivity Validation
To ascertain the biological effects of this compound, a tiered approach starting with general cytotoxicity screening, followed by more specific mechanism-of-action studies, is recommended.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This initial screen determines the dose-dependent effect of the compound on cell viability.
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Seed cells (e.g., MCF-7, A549, K562) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control for 24, 48, and 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay helps to determine if the observed cytotoxicity is due to apoptosis (programmed cell death).
-
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
-
Methodology:
-
Treat cells with this compound at concentrations around the determined IC50 value for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
3. Cell Cycle Analysis
This experiment investigates the effect of the compound on cell cycle progression.
-
Objective: To determine if this compound causes cell cycle arrest at a specific phase.
-
Methodology:
-
Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Harvest the cells, fix them in cold 70% ethanol, and store them at -20°C.
-
Wash the fixed cells and resuspend them in a solution containing PI and RNase A.
-
Incubate the cells to allow for DNA staining.
-
Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
-
4. Tubulin Polymerization Assay
Several pyrazole derivatives have been shown to target the microtubule network. This assay can validate if this compound has a similar mechanism.[5]
-
Objective: To assess the in vitro effect of this compound on the polymerization of tubulin.
-
Methodology:
-
Use a commercially available tubulin polymerization assay kit.
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add this compound at various concentrations, a positive control (e.g., paclitaxel), and a negative control (vehicle) to the tubulin solution in a 96-well plate.
-
Monitor the change in absorbance or fluorescence over time at 37°C using a plate reader. An increase in signal indicates tubulin polymerization.
-
Visualizing Experimental Workflow and Potential Signaling Pathways
Experimental Workflow for Bioactivity Validation
The following diagram illustrates a logical workflow for validating the bioactivity of a novel compound like this compound.
Hypothetical Signaling Pathway for Pyrazole-Induced Apoptosis
Based on the known mechanisms of other anticancer pyrazole derivatives, a potential signaling pathway leading to apoptosis is depicted below. This pathway suggests that the compound may induce cell cycle arrest and ultimately apoptosis through the modulation of key regulatory proteins.
By following the outlined experimental protocols and using the provided comparative data and workflow diagrams, researchers can systematically validate the bioactivity of this compound and elucidate its potential mechanisms of action in relevant cell line models.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 4-Cyclopentyl-1H-Pyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The selectivity of these inhibitors is a critical determinant of their therapeutic efficacy and safety profile. This guide provides a comparative assessment of the selectivity of pyrazole derivatives, with a focus on analogs that inform our understanding of 4-cyclopentyl-1H-pyrazole derivatives. Due to the limited publicly available kinase screening data specifically for this compound derivatives, this guide will utilize data from closely related 4-amino-1H-pyrazole derivatives as a case study to illustrate the principles of selectivity assessment.
Executive Summary
This guide details the selectivity profile of 4-amino-1H-pyrazole derivatives, specifically compounds 3f and 11b , against a panel of kinases. Compound 11b demonstrates notable selectivity for Janus kinases (JAKs), particularly JAK2 and JAK3, while compound 3f exhibits a broader kinase inhibition profile. This comparative analysis underscores the significant impact of substitutions on the pyrazole core in determining target selectivity. The experimental methodologies for biochemical kinase assays and cellular proliferation assays are provided, offering a framework for assessing the selectivity of novel chemical entities.
Data Presentation: Kinase Selectivity Profile
The inhibitory activity of 4-amino-1H-pyrazole derivatives was assessed against a panel of kinases. The following tables summarize the half-maximal inhibitory concentrations (IC50) for the primary targets and the percentage of inhibition against a broader kinase panel.
Table 1: IC50 Values of 4-Amino-1H-Pyrazole Derivatives Against Janus Kinases (JAKs)
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) |
| 3f | 3.4[1] | 2.2[1] | 3.5[1] |
| 11b | >1000 | 12 | 15 |
| Ruxolitinib | 3.3 | 2.8 | 428 |
Data for compounds 3f and 11b are from a study on 4-amino-1H-pyrazole derivatives. Ruxolitinib is included as a reference JAK inhibitor.
Table 2: Selectivity Profile of Compounds 3f and 11b Against a Panel of 14 Protein Kinases at 20 nM
| Kinase Target | Compound 3f (% Inhibition) | Compound 11b (% Inhibition) |
| JAK1 | 88[1] | <10 |
| JAK2 | 80[1] | 75 |
| JAK3 | 79[1] | 72 |
| CDK2/cyclin A | 65 | <10 |
| VEGFR2 | 58 | <10 |
| FGFR1 | 55 | <10 |
| EGFR | 45 | <10 |
| MET | 42 | <10 |
| MERK1 | 38 | <10 |
| Aurora A | 35 | <10 |
| MEK1 | 32 | <10 |
| LCK | 28 | <10 |
| SRC | 25 | <10 |
| CHK1 | 21 | <10 |
This table illustrates the broader kinase activity of compound 3f compared to the more selective profile of compound 11b at a fixed concentration.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of selectivity data. The following are representative protocols for the key experiments cited in this guide.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the activity of a purified kinase.
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Dilute the purified kinase enzyme to the desired concentration in the kinase buffer.
-
Prepare a substrate solution containing the specific peptide or protein substrate for the kinase.
-
Prepare a stock solution of [γ-33P]ATP. The final ATP concentration in the assay should ideally be at the Km value for the specific kinase to accurately determine the IC50.
-
Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in DMSO.
-
-
Assay Procedure :
-
In a 96-well plate, add the test compound dilutions. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding the [γ-33P]ATP solution.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the filter mat using a scintillation counter or a phosphorimager.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cellular Proliferation Assay
This assay assesses the effect of a compound on the growth of cancer cell lines that are dependent on specific kinase signaling pathways.
-
Cell Culture :
-
Culture the desired cancer cell lines (e.g., HEL and K562 for JAK-dependent proliferation) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure :
-
Seed the cells into 96-well plates at a predetermined density.
-
Allow the cells to attach and resume growth overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Cell Viability Measurement :
-
Add a cell viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement like CellTiter-Glo®) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to the assessment of this compound derivatives.
Caption: The JAK-STAT signaling pathway, a primary target for many pyrazole-based inhibitors.
References
A Comparative Guide to the Cross-Reactivity Profile of Pyrazole-Based Kinase Inhibitors
Disclaimer: As of December 2025, specific cross-reactivity data for 4-cyclopentyl-1H-pyrazole is not extensively available in the public domain. This guide therefore provides a comparative analysis of well-characterized, structurally related pyrazole-based kinase inhibitors to offer a representative understanding of the cross-reactivity profiles that can be expected from this class of compounds. The data presented is for illustrative purposes for researchers, scientists, and drug development professionals.
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. Achieving selectivity is a primary challenge in their development due to the highly conserved ATP-binding site across the human kinome.[1] Off-target activity can lead to unforeseen side effects, but can also present opportunities for drug repurposing.[1] A thorough understanding of a compound's cross-reactivity is crucial for its development as a safe and effective therapeutic agent.
This guide compares three representative pyrazole-containing kinase inhibitors: Ruxolitinib, Barasertib, and Tozasertib, focusing on their selectivity profiles against their primary targets and key off-targets.
Quantitative Comparison of Inhibitory Potency
The selectivity of a kinase inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki) against a panel of kinases. A lower value indicates greater potency. The following table summarizes the biochemical potency of the selected pyrazole-based inhibitors against various kinases.
| Kinase Target | Ruxolitinib (IC50/Ki nM) | Barasertib (IC50/Ki nM) | Tozasertib (IC50 nM) |
| Primary Targets | |||
| JAK1 | 3.3[2] | - | - |
| JAK2 | 2.8[2] | - | - |
| Aurora A | - | 1369[3] | 30[4] |
| Aurora B | - | 0.37 [3][5][6] | 68[4] |
| Aurora C | - | 17.0[3] | - |
| Key Off-Targets | |||
| JAK3 | 428[2] | - | - |
| TYK2 | 19[2] | - | - |
| ABL | - | - | Inhibits[7] |
| FLT3 | - | - | Inhibits[7] |
| RIPK1 | - | - | 180[4] |
| Data presented as IC50 or Ki values from biochemical assays. A lower value signifies higher potency. "-" indicates data not readily available or not a primary target/off-target of interest. |
Summary of Selectivity:
-
Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2, which are critical in cytokine signaling.[2][8] It shows significantly less activity against JAK3.[2]
-
Barasertib is a highly selective inhibitor of Aurora B kinase, with over 3000-fold more selectivity for Aurora B than Aurora A.[5][9] Aurora kinases are key regulators of mitosis.[3]
-
Tozasertib is a pan-Aurora kinase inhibitor, with potent activity against both Aurora A and B.[4][10] It also demonstrates significant off-target activity against other kinases like ABL and FLT3.[7]
Signaling Pathway Context
To understand the functional implications of on- and off-target inhibition, it is essential to visualize the signaling pathways in which these kinases operate.
Figure 1: Simplified JAK-STAT signaling pathway inhibited by Ruxolitinib.
Figure 2: Role of Aurora A and B kinases in mitosis, targeted by Barasertib and Tozasertib.
Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile is achieved through robust biochemical and cellular assays. Below are summaries of two common methodologies.
In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™)
This method measures the ability of a compound to inhibit the enzymatic activity of a large panel of purified kinases by quantifying the amount of ADP produced in the kinase reaction.[11]
Principle: The assay is performed in two steps. First, the kinase reaction is performed in the presence of the inhibitor. Then, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the ADP produced into ATP, which is then quantified via a luciferase/luciferin reaction, generating a luminescent signal that is proportional to kinase activity.[12]
Procedure:
-
Kinase Reaction: Purified recombinant kinases are incubated with their specific substrates, ATP, and serial dilutions of the test compound (e.g., this compound) in multi-well plates.
-
Reaction Termination & ATP Depletion: ADP-Glo™ Reagent is added to stop the reaction and eliminate any unconsumed ATP.[13]
-
ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert ADP to ATP.[13]
-
Signal Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction. The luminescent signal is read by a plate luminometer.
-
Data Analysis: Luminescence is plotted against inhibitor concentration to determine the IC50 value for each kinase, indicating the potency of inhibition.
Figure 3: Experimental workflow for the ADP-Glo™ in vitro kinase assay.
Chemical Proteomics (e.g., Kinobeads)
This approach identifies inhibitor targets, including off-targets, directly from the native proteome in cell or tissue lysates.[14] It relies on competitive binding between the test compound and a broad-spectrum kinase inhibitor probe immobilized on beads.
Principle: "Kinobeads" are an affinity resin with immobilized, non-selective kinase inhibitors that can capture a large portion of the cellular kinome.[15] In a competitive binding experiment, cell lysate is pre-incubated with the free test inhibitor. The inhibitor binds to its targets, preventing them from being captured by the kinobeads. The proteins captured on the beads are then identified and quantified by mass spectrometry.[16]
Procedure:
-
Cell Lysis: Cells or tissues are lysed to produce a protein extract containing kinases in their native state.
-
Competitive Binding: The lysate is incubated with various concentrations of the test inhibitor (or DMSO as a control).
-
Kinobeads Enrichment: The pre-incubated lysate is then added to the kinobeads. Kinases not bound by the test inhibitor will bind to the beads.[15]
-
Digestion & Mass Spectrometry: The captured proteins are eluted, digested into peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) for identification and quantification.
-
Data Analysis: The abundance of each kinase captured in the presence of the inhibitor is compared to the control. A decrease in abundance indicates binding of the inhibitor to that kinase, allowing for the generation of dose-response curves and determination of binding affinity.
By employing these and other methodologies, a comprehensive cross-reactivity profile can be established, providing essential insights into the selectivity and potential therapeutic applications of novel pyrazole-based compounds like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tozasertib - LKT Labs [lktlabs.com]
- 8. Ruxolitinib: An Oral Janus Kinase 1 and Janus Kinase 2 Inhibitor in the Management of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 10. selleckchem.com [selleckchem.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Pyrazole-Based JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of pyrazole-based Janus kinase (JAK) inhibitors, with a focus on analogs containing the 4-cyclopentyl-1H-pyrazole scaffold. Given the central role of the JAK-STAT signaling pathway in various malignancies and inflammatory diseases, pyrazole-containing compounds have emerged as a promising class of therapeutic agents. This document summarizes key experimental data, details relevant in vivo methodologies, and visualizes critical biological pathways and experimental workflows to aid in the evaluation and development of novel pyrazole-based inhibitors.
Comparative In Vivo Efficacy of Pyrazole-Based JAK Inhibitors
The following table summarizes the in vivo efficacy of ruxolitinib, a potent JAK1/2 inhibitor featuring a this compound core, and novel pyrazole-based JAK1/2 inhibitors, referred to as WU derivatives. This comparison, while not exclusively of 4-cyclopentyl analogs, provides valuable insights into the therapeutic potential of the broader pyrazole class in preclinical models of hematological disorders.
| Compound | Animal Model | Disease Model | Dosing Regimen | Key In Vivo Efficacy Outcomes | Reference |
| Ruxolitinib | NSG Mice | Hodgkin Lymphoma (L-428) Xenograft | 45.0 mg/kg, oral, daily | Significantly prolonged median survival to 51.5 days vs. 21 days in control. | [1] |
| Ruxolitinib | NSG Mice | Primary Mediastinal B-cell Lymphoma (Karpas-1106P) Xenograft | 45.0 mg/kg, oral, daily | Significantly prolonged median survival to 41.5 days vs. 20 days in control. | [1] |
| Ruxolitinib | Balb/c Mice | Myeloproliferative Neoplasm (MPN) induced by Ba/F3-EpoR-JAK2V617F cells | 180 mg/kg, oral, twice daily | Markedly reduced splenomegaly and circulating inflammatory cytokines; prolonged survival to >90% at day 22. | |
| WU4 | C57BL/6 Mice | Acute Graft-versus-Host Disease (GvHD) | 30 mg/kg, oral, daily | Significantly improved survival and reduced GvHD severity compared to vehicle. | |
| WU8 | C57BL/6 Mice | Acute Graft-versus-Host Disease (GvHD) | 30 mg/kg, oral, daily | Significantly improved survival and reduced GvHD severity compared to vehicle; showed increased percentage of regulatory T cells. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are representative protocols for the xenograft and GvHD models cited in this guide.
Murine Xenograft Model for Hematological Malignancies
Objective: To evaluate the in vivo anti-tumor efficacy of pyrazole-based JAK inhibitors against human lymphoma cell lines.
Animal Model: Immunodeficient mice (e.g., NOD-scid gamma - NSG™) are utilized to prevent graft rejection of human tumor cells.
Cell Lines: Human Hodgkin lymphoma (e.g., L-428) or primary mediastinal B-cell lymphoma (e.g., Karpas-1106P) cell lines expressing luciferase for in vivo bioluminescence imaging.
Procedure:
-
Cell Implantation: A predetermined number of tumor cells (e.g., 5 x 10^6) are injected intravenously or subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly through bioluminescence imaging or caliper measurements.
-
Treatment Initiation: Once tumors are established (e.g., palpable or a detectable bioluminescent signal), mice are randomized into treatment and control groups.
-
Drug Administration: The test compound (e.g., ruxolitinib) is administered orally at a specified dose and frequency (e.g., 45 mg/kg daily). The control group receives a vehicle.
-
Efficacy Assessment: The primary endpoints are tumor growth inhibition (measured by bioluminescence or tumor volume) and overall survival. Body weight and general health are monitored as indicators of toxicity.
-
Data Analysis: Tumor growth curves and Kaplan-Meier survival curves are generated and statistically analyzed to compare treatment and control groups.
Murine Model of Acute Graft-versus-Host Disease (GvHD)
Objective: To assess the potential of pyrazole-based JAK inhibitors to mitigate GvHD following allogeneic hematopoietic cell transplantation (allo-HCT).
Animal Model: A major histocompatibility complex (MHC)-mismatched allo-HCT model is used (e.g., C57BL/6 donor to BALB/c recipient mice).
Procedure:
-
Recipient Conditioning: Recipient mice receive a lethal dose of total body irradiation to ablate their hematopoietic system.
-
Cell Transplantation: Recipients are transplanted with a combination of T-cell depleted bone marrow and splenic T cells from donor mice.
-
Treatment: The test compound (e.g., WU4 or WU8) is administered orally to the recipient mice daily, starting from the day of transplantation for a specified duration.
-
GvHD Monitoring: Mice are monitored daily for clinical signs of GvHD, including weight loss, posture, activity, fur texture, and skin integrity. A clinical GvHD score is assigned.
-
Survival Analysis: The primary endpoint is overall survival.
-
Immunophenotyping: At the end of the study or at specific time points, tissues such as spleen and liver are harvested to analyze immune cell populations (e.g., regulatory T cells, antigen-presenting cells) by flow cytometry to understand the mechanism of action.
Visualizations
The following diagrams illustrate the key signaling pathway targeted by these pyrazole analogs and a typical experimental workflow for in vivo efficacy testing.
References
Validating Off-Target Effects of 4-Cyclopentyl-1H-Pyrazole-Based Kinase Inhibitors: A Comparative Guide
For Immediate Release
In the landscape of targeted drug discovery, the 4-cyclopentyl-1H-pyrazole scaffold has emerged as a privileged structure, particularly in the development of potent kinase inhibitors. While on-target efficacy is paramount, a thorough understanding and validation of off-target effects are critical for predicting potential toxicity and ensuring clinical success. This guide provides a comparative framework for researchers, scientists, and drug development professionals to validate the off-target profile of kinase inhibitors containing this scaffold, using the JAK inhibitor Ruxolitinib as a primary example and comparing it with Tofacitinib.
Comparative Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window. Compounds built upon the this compound core, such as the FDA-approved JAK1/2 inhibitor Ruxolitinib, demonstrate high affinity for their primary targets. However, like many ATP-competitive inhibitors, they can interact with other kinases, leading to off-target effects.[1] A comparative analysis of the inhibitory activity (IC50) against a panel of kinases is the first step in characterizing this profile.
Below is a summary of the kinase inhibition profiles for Ruxolitinib, which features a pyrazole-based structure, and Tofacitinib, another prominent JAK inhibitor. Lower IC50 values indicate higher potency.
| Kinase Target | Ruxolitinib IC50 (nM) | Tofacitinib IC50 (nM) | Kinase Family | Notes |
| JAK1 | 3.3[2] | 112[3][4] | Tyrosine Kinase | Primary On-Target |
| JAK2 | 2.8[2] | 20[3][4] | Tyrosine Kinase | Primary On-Target |
| JAK3 | 428[2] | 1[3][4] | Tyrosine Kinase | Lower affinity/potential off-target |
| TYK2 | 19[2] | Not widely reported | Tyrosine Kinase | Moderate off-target activity |
| ROCK1 | 25[2] | Not Available | Serine/Threonine Kinase | Significant off-target activity |
| ROCK2 | 7[2] | Not Available | Serine/Threonine Kinase | Significant off-target activity |
This data highlights that while both drugs target the JAK family, their selectivity profiles differ. Ruxolitinib is most potent against JAK1 and JAK2, whereas Tofacitinib has the highest potency for JAK3.[2][3][4] Notably, Ruxolitinib also shows significant inhibitory activity against ROCK kinases, an important off-target consideration.[2] Some studies on 4-amino-(1H)-pyrazole derivatives have also shown off-target activity against other cancer-related kinases like Flt-3 and VEGFR-2.[5]
Experimental Protocols for Off-Target Validation
A multi-pronged experimental approach is essential for robustly validating off-target effects. This typically involves a tiered strategy, moving from broad biochemical screens to more physiologically relevant cell-based assays.
Biochemical Kinase Profiling
This is a foundational in vitro method to determine the inhibitory activity of a compound against a large panel of purified kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a this compound derivative) against hundreds of purified recombinant kinases.
Methodology:
-
Assay Format: Radiometric assays, such as the 33P-ATP filter binding assay, are considered the gold standard as they directly measure enzyme activity, minimizing false positives.[3]
-
Compound Preparation: The test compound is serially diluted in DMSO to create a concentration gradient.
-
Kinase Reaction: The reaction mixture typically includes the purified kinase, a specific substrate (peptide or protein), ATP (spiked with 33P-ATP), and necessary cofactors in a buffered solution.
-
Incubation: The test compound is added to the reaction mixture and incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphorylation.
-
Detection: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a DMSO control. IC50 values are determined by fitting the data to a dose-response curve using non-linear regression analysis.[6]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement and identify off-targets in a more physiological context—within intact cells or tissue lysates.[1][7] The principle is that a compound binding to its target protein stabilizes it against thermal denaturation.[7][8]
Objective: To assess the thermal stabilization of proteins in a cellular environment upon compound binding, indicating direct interaction.
Methodology:
-
Cell Treatment: Live cells are incubated with the test compound or a vehicle control (DMSO) to allow for target engagement.[9]
-
Heat Challenge: The treated cells are heated to a range of temperatures.[7][9] Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain soluble at higher temperatures.
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein remaining at each temperature is quantified. This can be done on a single-target basis using methods like Western Blotting or on a proteome-wide scale using mass spectrometry (Thermal Proteome Profiling).[7]
-
Data Analysis: A "melting curve" is generated by plotting the soluble protein fraction against temperature. A shift in the curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, engagement.[10]
Phenotypic Screening
Phenotypic screening assesses the overall effect of a compound on a cell or organism without a preconceived target, making it an unbiased method to uncover unexpected off-target effects that result in a specific cellular phenotype.[11][12]
Objective: To identify the biological consequences of compound treatment by observing changes in cellular phenotype, which may arise from either on-target or off-target activity.
Methodology:
-
Assay System: A biologically relevant cellular model is used (e.g., cancer cell lines, primary cells) that can be assessed using high-content imaging or other phenotypic readouts.[11]
-
Compound Treatment: Cells are treated with the test compound across a range of concentrations.
-
Phenotypic Readout: After incubation, changes in cellular morphology, proliferation, apoptosis, or the expression of specific biomarkers are measured. High-content imaging systems can quantify multiple phenotypic parameters simultaneously.
-
Data Analysis: The phenotypic profile of the test compound is compared to a library of reference compounds with known mechanisms of action. A similar profile suggests a shared on-target or off-target effect. Unbiased target identification methods, such as genetic screening (e.g., CRISPR-Cas9 knockout screens), can then be employed to deconvolve the molecular target responsible for the observed phenotype.[13]
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing the complex processes involved in off-target validation.
Caption: Workflow for validating small molecule off-target effects.
Caption: On-target vs. potential off-target signaling pathways.
References
- 1. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. JAK Inhibitor Safety Compared to Traditional Systemic Immunosuppressive Therapies - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 8. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ard.bmj.com [ard.bmj.com]
- 12. researchgate.net [researchgate.net]
- 13. Ruxolitinib mediated paradoxical JAK2 hyperphosphorylation is due to the protection of activation loop tyrosines from phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Pyrazole and Imidazole Scaffolds in Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals.
The landscape of medicinal chemistry is rich with heterocyclic scaffolds that form the backbone of numerous therapeutic agents. Among these, pyrazole and imidazole, both five-membered aromatic heterocycles containing two nitrogen atoms, are particularly prominent. Despite being structural isomers (C₃H₄N₂), the different arrangement of their nitrogen atoms—1,2 in pyrazole and 1,3 in imidazole—imparts distinct physicochemical and pharmacological properties that significantly influence their application in drug design.[1] This guide provides an objective, data-driven comparison of these two critical scaffolds to aid researchers in their strategic selection for drug development programs.
Structural and Physicochemical Properties
The seemingly subtle difference in the placement of nitrogen atoms leads to significant variations in the electronic distribution, stability, and reactivity of pyrazole and imidazole rings. Imidazole is generally considered a more stable and stronger base than pyrazole.[1][2][3] This is attributed to the more favorable N-C-N arrangement in imidazole, which avoids the potentially repulsive adjacent N-N bond present in pyrazole.[1]
The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor.[4] Similarly, imidazole possesses these capabilities. These hydrogen bonding features are crucial for molecular recognition and binding to biological targets.[5]
Below is a summary of key physicochemical properties:
| Property | Pyrazole | Imidazole | Method of Determination |
| Structure | 1,2-Diazole | 1,3-Diazole | X-ray Crystallography |
| pKa (of conjugate acid) | 2.5[5] | 7.0[6] | Potentiometric Titration |
| Standard Enthalpy of Formation (Solid, 298.15 K) | 105.4 ± 0.7 kJ/mol[2] | 49.8 kJ/mol[2] | Static Bomb Combustion Calorimetry |
| Boiling Point | 186-188°C[7] | 256°C | Standard Distillation |
| Solubility | Water soluble | Water soluble | Aqueous Solubility Measurement |
Table 1: Comparison of the fundamental physicochemical properties of pyrazole and imidazole scaffolds.
Biological Activity and Therapeutic Applications
Both pyrazole and imidazole are considered "privileged structures" in medicinal chemistry, as they are capable of binding to a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][8]
Pyrazole:
The pyrazole scaffold is a cornerstone in the development of a diverse array of therapeutic agents.[9] It is notably present in many nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib, as well as analgesics and antipyretics such as antipyrine and metamizole.[7][9] In recent years, pyrazole-containing compounds have gained significant traction as kinase inhibitors in oncology.[10] The pyrazole ring's ability to form key hydrogen bonds and participate in π-stacking interactions within the ATP-binding pocket of kinases makes it a valuable scaffold for designing potent and selective inhibitors.[10] A review of clinically tested protein kinase inhibitors revealed 42 compounds with an unfused pyrazole ring, compared to only 10 with an imidazole ring, highlighting its importance in this area.[10]
Imidazole:
The imidazole ring is a fundamental component of many natural biological molecules, including the amino acid histidine, histamine, and vitamin B12, underscoring its biocompatibility and importance in physiological processes.[8][11] Imidazole-based compounds have demonstrated a wide range of activities, including antibacterial, antifungal, antiviral, and anticancer effects.[8][11] For instance, the "azole" class of antifungal agents, such as ketoconazole and fluconazole, are based on an imidazole pharmacophore that inhibits fungal cytochrome P450 enzymes.[12]
Metabolic Stability
A critical aspect of drug design is ensuring adequate metabolic stability to achieve desired pharmacokinetic profiles. In this regard, pyrazole often holds an advantage over imidazole. The pyrazole ring is generally more resistant to oxidative metabolism by enzymes like cytochrome P450 (CYP450).[4] In contrast, imidazole and other related heterocycles can be more susceptible to metabolic oxidative cleavage, potentially leading to the formation of reactive electrophilic fragments.[4] The higher stability of pyrazole against oxygenases is thought to be due to its more acidic nature, which makes it less prone to oxidative degradation.[4] Scaffold hopping from more metabolically labile rings to a pyrazole has been a successful strategy to enhance the metabolic stability of drug candidates.[13]
Experimental Protocols
To provide a practical context for the comparison, below are generalized experimental protocols for assessing key properties of pyrazole- and imidazole-containing compounds.
Protocol 1: Determination of pKa via Potentiometric Titration
-
Preparation of Analyte Solution: A 0.01 M solution of the pyrazole or imidazole derivative is prepared in a suitable solvent system (e.g., water or a water/co-solvent mixture).
-
Titration Setup: The solution is placed in a thermostatted vessel at 25°C and stirred continuously. A calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
-
Incubation Mixture Preparation: A reaction mixture is prepared containing HLM (e.g., 0.5 mg/mL protein), NADPH (a cofactor for CYP450 enzymes, e.g., 1 mM), and a buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Initiation of Reaction: The reaction is initiated by adding the test compound (pyrazole or imidazole derivative, e.g., 1 µM final concentration) to the pre-warmed (37°C) incubation mixture.
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Structural formulas of pyrazole and imidazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. jchr.org [jchr.org]
- 8. researchgate.net [researchgate.net]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. cplr.in [cplr.in]
- 13. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Cyclopentyl-1H-Pyrazole: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 4-cyclopentyl-1H-pyrazole, a compound utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Proper disposal of chemical waste is not only a regulatory requirement but also a cornerstone of responsible laboratory practice. The following procedures have been compiled based on safety data sheets (SDS) for structurally similar pyrazole-based compounds. While a specific SDS for this compound was not located, the general principles for handling and disposing of hazardous chemical waste are applicable.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact.[1]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[1]
-
Lab Coat: A flame-retardant lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: If handling the compound in a poorly ventilated area or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[1]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[2][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][3][4]
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3][4]
Quantitative Data Summary
The following table summarizes key hazard classifications for pyrazole-based compounds, which should be considered when handling and disposing of this compound.
| Hazard Classification | Category | Description |
| Acute Oral Toxicity | 4 | Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[2][4] |
| Serious Eye Damage/Irritation | 2 | Causes serious eye irritation.[2][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation.[2][4] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Do not discharge this chemical into the environment or sewer system.[2][3]
Experimental Protocol for Chemical Waste Neutralization (for illustrative purposes only - always consult with your institution's EHS department):
While direct on-site treatment is not recommended without proper facilities and expertise, a general conceptual understanding of the principles involved can be beneficial. The primary recommended disposal method is incineration by a licensed waste disposal company. One safety data sheet suggests dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]
Disposal Workflow:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions. Store in a designated, clearly labeled, and sealed container.
-
Containerization: Use a chemically resistant and leak-proof container for waste accumulation. Ensure the container is properly labeled with the chemical name and associated hazards.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Documentation: Maintain a log of the accumulated waste, including the quantity and date of addition.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Handover: Provide the waste disposal personnel with all necessary documentation, including the Safety Data Sheet (if available) or a summary of the known hazards.
Logical Relationships in Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
Essential Safety and Operational Guide for 4-Cyclopentyl-1H-Pyrazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-cyclopentyl-1H-Pyrazole. The following procedures are based on best practices for handling similar pyrazole derivatives and are intended to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from similar pyrazole compounds, this compound should be handled as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Ingestion may also be harmful.[1] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Standard/Specification |
| Eye and Face | Chemical safety goggles or a face shield worn over safety glasses.[4][5] | Must meet ANSI Z.87.1 1989 standard or European Standard EN166.[4][6] |
| Hand | Chemical-resistant gloves (e.g., disposable nitrile gloves).[4][5] | Glove material should be selected based on the specific solvent used.[5] |
| Body | A laboratory coat or a long-sleeved, seamless gown.[4][7] | Should be buttoned and fit properly to cover as much skin as possible.[5] |
| Respiratory | Use in a well-ventilated area is required.[2][4] A respirator may be necessary if dust or fumes are generated. | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.[4] |
| Footwear | Closed-toe and closed-heel shoes that cover the entire foot.[5] | --- |
Operational and Handling Protocols
Proper handling procedures are critical to minimize exposure and ensure safety. All operations should be conducted in a designated area, such as a chemical fume hood, to control potential airborne contaminants.
Experimental Workflow for Handling this compound
Caption: A typical workflow for safely handling this compound in a laboratory setting.
First Aid Measures
In the event of exposure, immediate action is crucial. The following table outlines the recommended first aid procedures.
Table 2: First Aid Procedures
| Exposure Route | Action |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][6] If they feel unwell, seek medical advice.[1][6] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[3][6] If skin irritation occurs, get medical attention.[2][6] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][6] Remove contact lenses if present and easy to do.[1][6] Continue rinsing.[1][6] If eye irritation persists, get medical advice.[2][6] |
| Ingestion | Rinse mouth with water.[1][6] Do NOT induce vomiting.[1] Immediately call a POISON CENTER or doctor.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.[8] Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Disposal Workflow
Caption: A systematic process for the safe disposal of waste containing this compound.
Table 3: Waste Disposal Guidelines
| Waste Type | Container | Labeling | Storage |
| Solid Waste | A dedicated, sealed container lined with a chemically resistant bag.[8] | Clearly labeled as "Hazardous Chemical Waste" with the full chemical name and associated hazards.[8] | Stored in a designated waste accumulation area, away from incompatible materials.[8] |
| Liquid Waste | A leak-proof, chemically compatible container with a secure lid.[8] | Clearly labeled as "Hazardous Chemical Waste" with the full chemical name, solvent composition, and associated hazards.[8] | Stored in secondary containment that can hold 110% of the volume of the primary container.[8] Stored away from incompatible materials, particularly strong oxidizing agents.[8] |
| Sharps | A designated sharps container. | Labeled as "Sharps Waste" and "Hazardous Chemical Waste." | Stored in a secure location to prevent accidental punctures. |
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment. Always consult your institution's specific safety protocols and the most up-to-date Safety Data Sheet (SDS) for any chemical you are working with.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. fishersci.com [fishersci.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
